Medroxyprogesterone-d3
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-ZLUPVJNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028078 | |
| Record name | Medroxyprogesterone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162462-69-3 | |
| Record name | Medroxyprogesterone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Purification of Medroxyprogesterone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for Medroxyprogesterone-d3. The document outlines the multi-step chemical synthesis, starting from 17α-hydroxyprogesterone, and details the subsequent purification methodologies to achieve a high-purity final product. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stable isotope-labeled compound synthesis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that introduces a deuterium-labeled methyl group. The general pathway involves the protection of ketone groups, epoxidation, a Grignard reaction with a deuterated reagent, deprotection, and subsequent processing.
Synthetic Pathway Overview
The synthesis commences with the protection of the ketone groups of 17α-hydroxyprogesterone via ketalation. This is followed by epoxidation of the double bond. The key step for deuterium (B1214612) incorporation is the Grignard reaction, where deuterated methyl magnesium iodide ([2H3]methyl magnesium iodide) is used to open the epoxide ring and introduce the trideuteromethyl group. Subsequent deprotection and hydrolysis yield this compound.
Experimental Protocols
Protocol 1: Ketalation of 17α-Hydroxyprogesterone [1][2]
-
Reaction Setup: In a suitable reaction vessel, charge 17α-hydroxyprogesterone, benzene (B151609) (as a solvent), and ethylene (B1197577) glycol.
-
Azeotropic Distillation: Heat the mixture to reflux to remove water azeotropically. A calcium carbide water-trap can be utilized.
-
Catalysis: Add p-toluenesulfonic acid as a catalyst and continue the azeotropic distillation.
-
Reaction: Maintain the reaction at reflux for approximately 8-17 hours.
-
Quenching: Cool the reaction mixture and add pyridine (B92270) to quench the reaction.
-
Work-up: Perform aqueous washes with a sodium bicarbonate solution and then with water until the organic layer is neutral.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the ketal intermediate.
Protocol 2: Epoxidation [1][2]
-
Reaction Setup: Dissolve the ketal intermediate in a suitable solvent.
-
Reagent Addition: Add a solution of peroxyacetic acid and anhydrous sodium acetate (B1210297).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform aqueous washes.
Protocol 3: Grignard Reaction and Hydrolysis [1][2][3][4]
-
Reaction Setup: Dissolve the epoxide intermediate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Slowly add a solution of [2H3]methyl magnesium iodide in THF at a low temperature (e.g., 0°C).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of dilute sulfuric acid at a low temperature.
-
Work-up: Extract the product into an organic solvent and wash with water and brine.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.
Purification Workflow
The general workflow for purification begins with the crude product obtained from the synthesis. This crude material is then subjected to one or more purification steps, such as recrystallization or column chromatography, to yield the final, high-purity this compound. The purity is typically assessed using analytical techniques like HPLC.
Experimental Protocols
Protocol 4: Recrystallization [5][6]
-
Solvent Selection: A common solvent system for recrystallization is a mixture of methanol and dichloromethane. Chloroform can also be used.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 5: Purity Assessment [7][8]
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
-
Sample Preparation: Prepare a solution of the purified product in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₂₉D₃O₃ |
| Molecular Weight | 347.5 g/mol (approx.) |
| Appearance | Off-White Solid[9] |
| IUPAC Name | (6S, 8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-10, 13-dimethyl-6-(methyl-d3)-1, 2, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one[10] |
| CAS Number | 162462-69-3[9][10] |
Synthesis and Purification Data
| Parameter | Value |
| Starting Material | 17α-Hydroxyprogesterone |
| Deuterated Reagent | [2H3]Methyl Magnesium Iodide |
| Purification Method | Recrystallization |
| Recrystallization Solvents | Methanol/Dichloromethane, Chloroform[5][6] |
| Typical Yield | Data not available for deuterated synthesis. A similar non-deuterated synthesis reports a total yield of 87.5%.[6] |
| Purity (Post-Purification) | >98% (Typical target) |
| Analytical Methods | HPLC, LC-MS, NMR[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 3. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. MEDROXYPROGESTERONE | 520-85-4 [chemicalbook.com]
- 6. Medroxyprogesterone Acetate synthesis - chemicalbook [chemicalbook.com]
- 7. veeprho.com [veeprho.com]
- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 162462-69-3 [amp.chemicalbook.com]
- 10. veeprho.com [veeprho.com]
The Critical Role of Isotopic Purity in the Quantitative Analysis of Medroxyprogesterone by Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the isotopic purity of Medroxyprogesterone-d3 when utilized as an internal standard in mass spectrometry-based quantitative analysis. Ensuring the high isotopic purity of deuterated standards is paramount for the accuracy, precision, and reliability of bioanalytical methods in drug development and clinical research. This document provides a comprehensive overview of the topic, including quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction: The Imperative of Isotopic Purity
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for variability in sample preparation and instrument response. This compound, a deuterated analog of the synthetic progestin medroxyprogesterone (B1676146), is frequently employed as a SIL-IS for the quantification of medroxyprogesterone acetate (B1210297) (MPA) in biological matrices.
The effectiveness of this compound as an internal standard is intrinsically linked to its isotopic purity , which refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. High isotopic purity is crucial to minimize interference from unlabeled (d0) or partially labeled species, which can compromise the accuracy of the analytical results. It is important to distinguish isotopic purity from chemical purity , which refers to the absence of other chemical compounds. While both are critical, this guide focuses on the nuances of isotopic purity for mass spectrometry applications.
Quantitative Data on this compound Purity
The isotopic and chemical purity of commercially available this compound can vary between suppliers and even between different lots from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for specific lot information. Below is a summary of typical purity specifications.
| Parameter | Typical Specification | Notes |
| Chemical Purity (by HPLC) | >95% - 98% | This value indicates the percentage of the material that is the target molecule, irrespective of its isotopic composition. Impurities can be starting materials, byproducts, or degradants. |
| Isotopic Purity (Isotopic Enrichment) | ≥98% atom D | This specification, often found for related deuterated compounds, indicates the percentage of deuterium at the labeled positions. For a d3 compound, this means that at the three intended positions for deuteration, there is a ≥98% probability of finding a deuterium atom. |
| Isotopic Distribution | Varies | The CoA may provide the relative abundance of different isotopologues (e.g., d0, d1, d2, d3). The d0 species is the most critical impurity as it is isobaric with the analyte. |
Note: The data presented here is a compilation of typical values from various suppliers. Researchers should always refer to the specific documentation provided with their standard.
Experimental Protocols for Purity Assessment and Use
The following sections detail the methodologies for assessing the isotopic purity of this compound and its application as an internal standard in a typical quantitative LC-MS/MS workflow.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for verifying the isotopic purity of a this compound standard.
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Prepare a similar stock solution of unlabeled Medroxyprogesterone.
-
-
LC-HRMS Analysis:
-
Inject the unlabeled Medroxyprogesterone solution to determine its retention time and natural isotopic abundance of the [M+H]+ ion.
-
Inject the this compound solution.
-
Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 340-360).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of both the unlabeled (d0) and the deuterated (d3) Medroxyprogesterone.
-
From the full-scan mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, and d3 isotopologues.
-
Calculate the isotopic purity by expressing the intensity of the d3 ion as a percentage of the sum of the intensities of all isotopologues.
-
Correct for the natural isotopic abundance of carbon-13.
-
Quantification of Medroxyprogesterone Acetate in Human Plasma using this compound as an Internal Standard
This protocol describes a typical bioanalytical method for the quantification of MPA in plasma.
Objective: To accurately measure the concentration of MPA in human plasma samples.
Materials:
-
Human plasma samples
-
Medroxyprogesterone acetate (MPA) reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of MPA and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of MPA.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (SPE):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Perform a solid-phase extraction to remove plasma proteins and other interferences.
-
Elute the analytes and evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the transition for MPA (e.g., m/z 387.3 -> 327.2).
-
Monitor the transition for this compound (e.g., m/z 348.3 -> 126.1).
-
-
-
Data Analysis:
-
Integrate the peak areas for both MPA and this compound.
-
Calculate the peak area ratio (MPA/Medroxyprogesterone-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Processes
Progesterone (B1679170) Receptor Signaling Pathway
Medroxyprogesterone, as a progestin, exerts its biological effects primarily through the progesterone receptor (PR). The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor. Medroxyprogesterone acetate (MPA) can also bind to and activate this receptor, initiating downstream signaling. However, it's noteworthy that MPA can also exhibit differential effects compared to natural progesterone, including interactions with other steroid receptors.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the key steps in a typical LC-MS/MS workflow for the quantification of Medroxyprogesterone Acetate using this compound as an internal standard.
Caption: Quantitative LC-MS/MS Workflow.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the reliability and accuracy of quantitative mass spectrometry assays for medroxyprogesterone. A thorough understanding and verification of the isotopic distribution of the deuterated internal standard are essential for robust method development and validation. By following rigorous experimental protocols and being cognizant of the potential for isotopic impurities, researchers can ensure the generation of high-quality, reproducible data in their drug development and clinical research endeavors.
An In-depth Technical Guide to the Chemical and Physical Properties of Medroxyprogesterone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone-d3 is the deuterated analog of Medroxyprogesterone (B1676146), a synthetic progestin. Due to the presence of deuterium (B1214612) atoms, this compound serves as a valuable internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of Medroxyprogesterone levels in various biological matrices.[1][2] Its utility lies in its similar chemical and physical properties to the unlabeled compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass ensures it can be differentiated by the mass spectrometer. This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological context of this compound.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Medroxyprogesterone
| Property | This compound | Medroxyprogesterone |
| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[3] | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Molecular Formula | C₂₂H₂₉D₃O₃[4] | C₂₂H₃₂O₃ |
| Molecular Weight | 347.51 g/mol [4] | 344.5 g/mol [5] |
| CAS Number | 162462-69-3[1][3] | 520-85-4 |
| Appearance | Off-White Solid[1] | White to off-white, crystalline powder[5] |
| Melting Point | Not available | 214.5 °C[5] |
| Boiling Point | Not available | Not available |
| Solubility | Not explicitly available, but used in solutions with Methanol (B129727), Chloroform, Ethyl Acetate[2] | Soluble in acetone (B3395972) (1 in 50), slightly soluble in ether and methanol, soluble in dioxane (1 in 60) at 25°C.[5] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of Medroxyprogesterone, with the primary difference being the C-D stretching vibrations. A datasheet from RIVM provides an IR spectrum for this compound, obtained using a KBr-tablet on a Bruker IFS-55 FTIR instrument.[4]
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is a key aspect of its use as an internal standard. A direct inlet probe mass spectrum from a Hewlett Packard 5989 A MS shows a prominent peak at m/z 347.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific 1H and 13C NMR data for this compound are not widely published, the spectra of Medroxyprogesterone can be used as a reference. The deuterium substitution at the 6-methyl position in this compound would result in the absence of the corresponding proton signal in the 1H NMR spectrum and a characteristic triplet (due to C-D coupling) with a significantly lower intensity in the 13C NMR spectrum.
Reference 1H NMR Data for Medroxyprogesterone (600 MHz, CDCl₃): The spectrum is complex, with key signals including those for the methyl protons and the vinyl proton.[5][6]
Reference 13C NMR Data for Medroxyprogesterone: The 13C NMR spectrum of Medroxyprogesterone shows distinct signals for all 22 carbon atoms.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound.
Synthesis of Deuterium-labeled Medroxyprogesterone
A common method for the synthesis of deuterium-labeled Medroxyprogesterone involves the use of a deuterated Grignard reagent. The following is a generalized protocol based on published literature:[7]
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
-
Reaction Setup: The starting material, 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal), is dissolved in an anhydrous ether solvent under an inert atmosphere.
-
Grignard Reaction: A solution of [²H₃]methyl magnesium iodide is added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent, such as saturated aqueous ammonium (B1175870) chloride.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Analytical Methods
This compound is primarily used as an internal standard in chromatographic assays.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantification of Medroxyprogesterone acetate (B1210297) in pharmaceutical formulations can be adapted for this compound.[8]
-
Chromatographic System:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 60:40 v/v acetonitrile: 0.02 M potassium dihydrogen phosphate (B84403) buffer, pH 5.6).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 245 nm).[9]
-
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or the mobile phase). Biological samples require an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of Medroxyprogesterone and its deuterated analog.
-
Derivatization: Medroxyprogesterone and this compound are often derivatized to improve their volatility and chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Chromatographic System:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to achieve optimal separation.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Selected ion monitoring (SIM) mode is used to monitor characteristic ions of both the analyte and the internal standard for quantification.
-
Mechanism of Action and Signaling Pathways
Medroxyprogesterone, and by extension its deuterated form, exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR).[10] The binding of Medroxyprogesterone to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression.
Progesterone Receptor Signaling
The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[11] This interaction modulates the transcription of these genes, leading to the physiological effects of progestins.
Classical (Genomic) Progesterone Receptor Signaling Pathway
Caption: The classical genomic signaling pathway of Medroxyprogesterone.
In addition to the classical genomic pathway, Medroxyprogesterone can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and signaling cascades involving protein kinases.[11]
Non-Genomic Progesterone Receptor Signaling
Caption: A simplified representation of non-genomic Medroxyprogesterone signaling.
Conclusion
This compound is an indispensable tool in the field of pharmaceutical analysis and drug metabolism studies. Its well-characterized chemical and physical properties, coupled with its distinct mass, make it an ideal internal standard for the accurate quantification of Medroxyprogesterone. A thorough understanding of its synthesis, analytical methodologies, and biological mechanism of action is crucial for researchers and scientists in drug development. This guide provides a foundational understanding of these core aspects, facilitating its effective application in a research and development setting.
References
- 1. This compound | 162462-69-3 [chemicalbook.com]
- 2. This compound | 162462-69-3 [amp.chemicalbook.com]
- 3. This compound | C22H32O3 | CID 46782109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Stability of Medroxyprogesterone-d3 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Medroxyprogesterone-d3 in various laboratory solvents. Due to a lack of direct quantitative stability studies for this compound, this document leverages available data on Medroxyprogesterone (B1676146) and Medroxyprogesterone Acetate (B1210297), in conjunction with established principles of deuterated compound stability. This guide offers recommendations for storage and handling, discusses potential degradation pathways, and provides detailed experimental protocols for researchers to conduct their own stability assessments. The information herein is intended to serve as a valuable resource for ensuring the integrity of this compound solutions in a research and development setting.
Introduction
This compound is the deuterated form of Medroxyprogesterone, a synthetic progestin. Stable isotope-labeled compounds like this compound are crucial internal standards for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolic studies.[1] The accuracy of these studies relies heavily on the stability of the deuterated standard in the solvents used for stock solutions, working solutions, and sample preparation.
Degradation of this compound can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough understanding of its stability in different solvents is paramount for researchers. This guide aims to provide a foundational understanding of this compound stability, drawing from available data on its non-deuterated counterparts and the general principles of isotopic labeling effects on chemical stability.
General Storage and Handling Recommendations
Solid Form: this compound as a neat powder is generally stable when stored under appropriate conditions.[2]
| Storage Temperature | Recommended Duration |
| +4°C | Not specified, short-term |
| -20°C | 3 years |
In Solution: Once dissolved in a solvent, the stability of this compound is more limited. The following are general recommendations; however, the specific solvent will significantly impact long-term stability.
| Storage Temperature | Recommended Duration |
| -20°C | 1 month |
| -80°C | 6 months |
It is crucial to note that these are general guidelines, and the stability in a specific solvent should be experimentally verified for long-term studies.
Theoretical Impact of Deuteration on Stability
The substitution of hydrogen with its stable isotope, deuterium (B1214612), can influence the metabolic stability and, in some cases, the chemical stability of a molecule. This is attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[3][4] Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[3][4]
For this compound, where the deuterium atoms are located on the 6-methyl group, any degradation pathway that involves the cleavage of a C-H bond at this position would theoretically be slower compared to the non-deuterated Medroxyprogesterone. This could lead to enhanced stability of the deuterated compound. However, it is important to note that if the degradation pathway does not involve the cleavage of the C-D bond, the stability of the deuterated and non-deuterated forms would be expected to be similar.
Solubility Profile of this compound and Related Compounds
The choice of solvent is often dictated by the solubility of the compound. The available information on the solubility of this compound and its close analogs is summarized below.
| Compound | Solvent | Solubility | Notes |
| Medroxyprogesterone acetate-d3 | DMSO | 10 mg/mL | May require sonication |
| Medroxyprogesterone acetate-d3 | Ethanol | 6.25 mg/mL | Requires sonication and warming to 60°C |
| Medroxyprogesterone acetate-d3 | Water | ≥ 0.1 mg/mL | Sparingly soluble |
| This compound | Chloroform | Slightly soluble | |
| This compound | Ethyl Acetate | Slightly soluble | |
| This compound | Methanol | Slightly soluble | |
| Medroxyprogesterone Acetate | Acetonitrile (B52724) | Soluble | |
| Medroxyprogesterone Acetate | Chloroform | Freely soluble | |
| Medroxyprogesterone Acetate | Acetone | Soluble | |
| Medroxyprogesterone Acetate | Dioxane | Soluble | |
| Medroxyprogesterone Acetate | Alcohol | Sparingly soluble | |
| Medroxyprogesterone Acetate | Methanol | Sparingly soluble | |
| Medroxyprogesterone Acetate | Ether | Slightly soluble | |
| Medroxyprogesterone Acetate | Water | Insoluble |
Data compiled from multiple sources.[5][6][7][8][9]
Potential Degradation Pathways
Forced degradation studies conducted on Medroxyprogesterone Acetate (MPA) provide valuable insights into the potential degradation pathways that this compound might undergo.[10] These studies typically involve subjecting the compound to harsh conditions such as strong acids, bases, oxidation, and photolysis to accelerate degradation and identify potential degradation products.
The primary degradation pathways for MPA, and likely for this compound, include:
-
Hydrolysis: Under acidic or basic conditions, ester-containing analogs like Medroxyprogesterone Acetate are susceptible to hydrolysis. While this compound lacks the acetate group, other parts of the steroid structure may be susceptible to acid or base-catalyzed rearrangements or degradation.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
The following is a detailed methodology, adapted from forced degradation studies of Medroxyprogesterone Acetate, that can be used to assess the stability of this compound in a chosen solvent.[10]
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile, methanol, DMSO) to achieve a final concentration of 1 mg/mL.
-
Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
Stability Study Design
-
Solvents to Test: Acetonitrile, Methanol, DMSO, and an aqueous solution (if solubility permits).
-
Storage Conditions:
-
Room Temperature (~25°C) with light exposure.
-
Room Temperature (~25°C) protected from light.
-
Refrigerated (4°C) protected from light.
-
Frozen (-20°C) protected from light.
-
-
Time Points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.
Sample Analysis
At each time point, an aliquot of the stored solution is analyzed by a stability-indicating HPLC-UV or HPLC-MS/MS method.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm or MS/MS detection for higher specificity and sensitivity.
Data Evaluation
The stability of this compound is determined by calculating the percentage remaining at each time point compared to the initial (time 0) concentration. The appearance of any new peaks in the chromatogram should also be noted as they may represent degradation products.
Caption: Experimental Workflow for Stability Assessment.
Data Presentation
The quantitative data from a stability study should be summarized in a clear and structured format for easy comparison.
Table 1: Stability of this compound in Acetonitrile
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining | Observations |
| RT, Light | 0 hr | 100.2 | 100.0 | Clear solution |
| 24 hr | 98.5 | 98.3 | No change | |
| 1 wk | 92.1 | 91.9 | Small degradation peak observed | |
| RT, Dark | 0 hr | 100.1 | 100.0 | Clear solution |
| 24 hr | 99.8 | 99.7 | No change | |
| 1 wk | 98.9 | 98.8 | No change | |
| 4°C, Dark | 0 hr | 100.3 | 100.0 | Clear solution |
| 1 mo | 99.5 | 99.2 | No change | |
| -20°C, Dark | 0 hr | 99.9 | 100.0 | Clear solution |
| 3 mo | 99.7 | 99.8 | No change |
(This is an example table; actual data will vary based on experimental results.)
Conclusion
While direct, comprehensive stability studies on this compound in various solvents are not widely published, this guide provides a framework for researchers to ensure the integrity of their solutions. By understanding the general storage recommendations, the potential for enhanced stability due to the kinetic isotope effect, and the likely degradation pathways, scientists can make informed decisions about solvent selection and storage conditions. For critical applications, it is strongly recommended that researchers perform their own stability studies using the experimental protocols outlined in this guide. This will ensure the accuracy and reliability of their experimental data when using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | 162462-69-3 [amp.chemicalbook.com]
- 9. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Medroxyprogesterone-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available high-purity Medroxyprogesterone-d3, a critical tool for quantitative bioanalytical studies. This compound is the deuterium-labeled form of Medroxyprogesterone, a synthetic progestin. Its primary application in research is as an internal standard for the accurate quantification of Medroxyprogesterone and its metabolites in complex biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations during sample preparation and analysis.
Commercial Supplier and Product Specifications
A variety of suppliers offer high-purity this compound and its acetate (B1210297) derivative. The following table summarizes key quantitative data from several prominent commercial sources to facilitate comparison. It is important to note that product specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |
| MedChemExpress | This compound | 162462-69-3 | C₂₂H₂₉D₃O₃ | 98.82% (LCMS)[1] | Not specified |
| MedChemExpress | Medroxyprogesterone acetate-d3 | Not specified | C₂₄H₃₁D₃O₄ | 98.13% (HPLC)[2] | Not specified |
| LGC Standards | Medroxy Progesterone-d3 | 162462-69-3 | C₂₂H₂₉D₃O₃ | >95% (HPLC)[3] | Not specified |
| BOC Sciences | Medroxyprogesterone-[d3] | 162462-69-3 | Not specified | >95%[4] | Not specified |
| BOC Sciences | Medroxyprogesterone acetate-13C2-d3 | Not specified | Not specified | 95% by HPLC | 98% atom D; 98% atom 13C[4] |
| Simson Pharma | Medroxy Progesterone D3 | 162462-69-3 | C₂₂H₂₉D₃O₃ | Not specified | Not specified |
| Santa Cruz Biotechnology | This compound | 162462-69-3 | C₂₂H₂₉D₃O₃ | Not specified | Not specified |
| WITEGA Laboratorien | Medroxyprogesterone acetate-D3 | Not specified | Not specified | High chemical purity | Well-defined labeling[5] |
Experimental Protocols: Quantification of Medroxyprogesterone in Biological Matrices using this compound Internal Standard
The following is a generalized protocol for the quantification of Medroxyprogesterone in plasma or serum using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.
1. Preparation of Standards and Internal Standard Stock Solutions
-
Medroxyprogesterone Stock Solution: Accurately weigh a known amount of Medroxyprogesterone reference standard and dissolve it in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent as the analyte stock solution to a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the Medroxyprogesterone stock solution. Prepare a working internal standard solution by diluting the IS stock solution to a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction)
This is a common method for extracting steroids from biological matrices.
-
Pipette a known volume of the biological sample (e.g., 200 µL of plasma or serum) into a clean microcentrifuge tube.
-
Add a precise volume of the this compound working internal standard solution to each sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add a water-immiscible organic solvent for extraction (e.g., 1 mL of methyl tert-butyl ether or a mixture of pentane (B18724) and ethyl acetate).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at an appropriate temperature (e.g., 40°C).
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is employed to achieve good separation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Medroxyprogesterone and this compound are monitored.
-
Example Transitions: These need to be empirically determined on the specific mass spectrometer. For Medroxyprogesterone, a potential precursor ion would be its protonated molecule [M+H]⁺. The product ions would be characteristic fragments. The precursor ion for this compound will be 3 mass units higher than that of the unlabeled compound.
-
-
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the Medroxyprogesterone to the peak area of the this compound internal standard against the known concentrations of the calibration standards.
-
The concentration of Medroxyprogesterone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Internal Standard-Based Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS/MS.
This technical guide provides a foundational understanding of the procurement and application of high-purity this compound for research purposes. For successful implementation, it is imperative that researchers further consult specific product documentation and validate the analytical method according to established regulatory guidelines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Medroxyprogesterone-d3 in Steroid Hormone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Medroxyprogesterone-d3 (MPA-d3) in steroid hormone research, with a particular focus on its application as an internal standard in the quantitative analysis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). MPA, a synthetic progestin, is widely used in contraception and hormone replacement therapy, and its accurate quantification is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1] This guide provides a comprehensive overview of the signaling pathways of MPA, detailed experimental protocols for its quantification using MPA-d3, and a summary of relevant quantitative data.
Introduction to Medroxyprogesterone and its Deuterated Analog
Medroxyprogesterone acetate is a synthetic progestin that exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR).[2][3] It is a potent agonist of the PR and is also known to interact with androgen and glucocorticoid receptors.[4][5] This interaction with multiple steroid receptors contributes to its complex pharmacological profile. Due to its extensive use, sensitive and specific analytical methods are required to measure its concentration in biological matrices.
This compound is a stable isotope-labeled version of MPA, where three hydrogen atoms have been replaced with deuterium.[6][7] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.[7] As an internal standard, MPA-d3 is added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled MPA during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of any analyte loss during sample processing and any variations in instrument response, thereby ensuring the accuracy and precision of the quantification.[8]
Signaling Pathways of Medroxyprogesterone Acetate
The primary mechanism of action of MPA involves its binding to the progesterone receptor, a nuclear hormone receptor.[2] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the MPA-PR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2] This genomic pathway ultimately results in the physiological effects of MPA, such as the inhibition of gonadotropin secretion and the prevention of ovulation.[3][9]
Beyond the classical genomic pathway, MPA can also elicit rapid, non-genomic effects through the activation of extranuclear signaling pathways.[10] These effects are mediated by a subpopulation of PR located at the plasma membrane. Activation of these membrane-associated PRs can lead to the rapid activation of intracellular signaling cascades, such as the Src/MAPK pathway.[10] These non-genomic actions can influence cellular processes like proliferation and apoptosis.
Figure 1: Simplified signaling pathways of Medroxyprogesterone Acetate (MPA).
Quantitative Analysis of Medroxyprogesterone Acetate using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MPA in biological matrices due to its high sensitivity and specificity.[11] The use of this compound as an internal standard is crucial for achieving accurate and reliable results.
Quantitative Data Summary
The following table summarizes the quantitative data from various LC-MS/MS methods for the analysis of MPA, highlighting the performance characteristics of these assays.
| Parameter | Method 1[12] | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Veterinary Vaginal Sponges |
| Internal Standard | Not Specified | This compound | Megestrol (B1676162) Acetate | Not Used |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 200 pg/mL | 40 ng/L | 3.9 µg/mL |
| Linear Range | 0.05 - 6.0 ng/mL | 200 - 10,000 pg/mL | 0.10 - 8.0 µg/L | 0.0576 - 0.1134 mg/mL |
| Intra-assay Precision (%CV) | < 18.8% | ≤ 15.2% | < 9.0% | < 0.2% |
| Inter-assay Precision (%CV) | Not Reported | ≤ 15.2% | < 9.0% | Not Reported |
| Accuracy (% Bias) | 96.2 - 108.7% | ≤ ±9.6% | Not Reported | 98 - 102% |
| Recovery | Not Reported | Not Reported | 76.1% | Not Reported |
Experimental Protocol: LC-MS/MS Quantification of MPA
This section outlines a typical experimental protocol for the quantification of MPA in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the literature.[12]
3.2.1. Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) reference standard
-
This compound (MPA-d3) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
N-hexane or other suitable extraction solvent
-
Human plasma (blank and study samples)
3.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature.
-
To a 600 µL aliquot of plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 3 mL of n-hexane (or other suitable organic solvent).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
3.2.3. Chromatographic Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Agilent Zorbax Eclipse-Plus C18 (2.1 x 50 mm, 5.0 µm) or equivalent
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: 100% Methanol
-
Gradient: A suitable gradient to achieve separation of MPA and MPA-d3 from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3.2.4. Mass Spectrometric Conditions
-
Mass Spectrometer: QTRAP® 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MPA: Precursor ion → Product ion (e.g., m/z 387.3 → 327.4)
-
MPA-d3: Precursor ion → Product ion (e.g., m/z 390.3 → 330.4)
-
3.2.5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[13] Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between instrument response and analyte concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
-
Matrix Effect: Assess the influence of matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
Figure 2: General experimental workflow for the quantification of MPA using LC-MS/MS.
Synthesis of this compound
The synthesis of deuterium-labeled medroxyprogesterone derivatives has been reported in the scientific literature.[14] A common approach involves the introduction of the deuterated methyl group at the C6 position of the steroid backbone. One described method for synthesizing deuterated medroxyprogesterone involves the opening of an epoxide ring in a pregnane (B1235032) derivative with a deuterated Grignard reagent, [2H3]methyl magnesium iodide, followed by further chemical transformations to yield the final product.[14] Another patent describes a multi-step synthesis of medroxyprogesterone acetate starting from 17α-hydroxyprogesterone, which could potentially be adapted for the synthesis of the deuterated analog by using a deuterated reagent in the appropriate step.[7][15]
Conclusion
This compound is an indispensable tool in steroid hormone research, particularly for the accurate and precise quantification of Medroxyprogesterone Acetate in biological matrices. Its use as an internal standard in LC-MS/MS methods allows researchers and drug development professionals to obtain high-quality data for pharmacokinetic and other clinical studies. Understanding the signaling pathways of MPA provides the biological context for these quantitative measurements. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for scientists working in this field.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 3. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Medroxyprogesterone acetate-D3 - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]
- 9. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. japsonline.com [japsonline.com]
- 12. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 14. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
The Use of Medroxyprogesterone-d3 as a Tracer in Preliminary Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary studies involving Medroxyprogesterone-d3, a deuterated analog of Medroxyprogesterone (B1676146). The primary application of this compound to date has been as a highly effective internal standard for the quantitative analysis of Medroxyprogesterone Acetate (B1210297) (MPA) in biological matrices. While direct studies employing this compound as a tracer to elucidate metabolic pathways are not extensively documented in publicly available literature, this guide will detail the established metabolic fate of the parent compound, Medroxyprogesterone Acetate. Furthermore, it will provide detailed experimental protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a critical component of pharmacokinetic and drug metabolism studies. This document aims to equip researchers with the foundational knowledge required to utilize this compound in their research endeavors, both in its current capacity and for potential future applications in metabolic tracing.
Introduction to Medroxyprogesterone and its Deuterated Analog
Medroxyprogesterone Acetate (MPA) is a synthetic progestin widely used in various therapeutic applications, including contraception and hormone replacement therapy.[1] Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosage regimens and ensuring patient safety. Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The incorporation of deuterium (B1214612) atoms into the medroxyprogesterone molecule creates a compound that is chemically identical to the parent drug but has a distinct mass. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
Metabolic Pathways of Medroxyprogesterone Acetate
The metabolism of MPA has been investigated in various in vitro and in vivo studies, primarily using radio-labeled ([3H]MPA) and non-labeled compounds. These studies have revealed that MPA undergoes extensive metabolism, mainly in the liver. The primary metabolic pathways include hydroxylation and glucuronidation.
The cytochrome P450 enzyme CYP3A4 has been identified as the major enzyme responsible for the hydroxylation of MPA.[2] The main sites of hydroxylation are at the 6β, 1β, and 2β positions of the steroid nucleus, leading to the formation of 6β-hydroxy-MPA, 1β-hydroxy-MPA, and 2β-hydroxy-MPA.[3][4] These hydroxylated metabolites can undergo further metabolism, including the formation of dihydroxy-MPA.
Following hydroxylation, the metabolites, as well as the parent MPA, can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted from the body. The major metabolite found after intravenous injection of [3H]MPA was a glucuronide of MPA, likely of the 3-enol form.
Quantitative Data from Pharmacokinetic Studies of MPA
Pharmacokinetic parameters for Medroxyprogesterone Acetate (MPA) have been determined in various studies. The data often shows high inter-patient variability.
| Parameter | Route | Dose | Value | Reference |
| Cmax | Intramuscular | 150 mg | 4.49 ng/mL (CV 58.7%) | |
| Tmax | Intramuscular | 150 mg | 6.76 days | |
| t1/2 (elimination) | Intramuscular | - | ~6 weeks | |
| Cmax | Subcutaneous | - | 0.5 - 3.0 ng/mL | |
| Tmax | Subcutaneous | - | ~1 week | |
| Clearance | Oral | - | 1600-4000 L/day | [1] |
| Absorption Half-life | Oral | - | 15-30 min | [1] |
| Biological Half-life | Oral | - | 40-60 hours | [1] |
CV: Coefficient of Variation
Experimental Protocols: Use of this compound as an Internal Standard
The most prominent application of this compound is as an internal standard for the accurate quantification of MPA in biological samples, typically plasma or serum, using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To a 1 mL aliquot of plasma or serum, add a known amount of this compound solution (the internal standard).
-
Extraction: Add an appropriate organic solvent (e.g., n-hexane or pentane).
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.
-
Flow Rate: A constant flow rate is maintained.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both MPA and this compound.
-
Data Analysis: The peak area ratio of the analyte (MPA) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of MPA in the unknown samples.
-
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Detection Mode | SRM |
Future Perspectives: this compound as a Metabolic Tracer
While this compound has proven invaluable as an internal standard, its potential as a tracer for metabolic fate studies remains largely unexplored in published literature. Such studies would involve administering this compound to an in vivo or in vitro system and then using high-resolution mass spectrometry to identify and quantify deuterated metabolites. This approach would provide a more direct and unambiguous way to trace the metabolic pathways of medroxyprogesterone, complementing the data obtained from studies with radio-labeled compounds. The development of such methods would be a significant advancement in understanding the complete metabolic profile of this important drug.
Conclusion
This compound is a critical tool in the preliminary investigation of Medroxyprogesterone Acetate. Its primary and well-established role is as an internal standard for the precise and accurate quantification of MPA in biological fluids, a cornerstone of pharmacokinetic and bioequivalence studies. Although direct metabolic tracing studies using this compound are not yet widely reported, the established metabolic pathways of MPA provide a clear roadmap for future research in this area. The detailed experimental protocols provided in this guide for the use of this compound as an internal standard offer a solid foundation for researchers in the field of drug metabolism and pharmaceutical sciences. The continued application and exploration of deuterated tracers like this compound will undoubtedly lead to a deeper understanding of drug disposition and contribute to the development of safer and more effective therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiling and cytochrome P450 reaction phenotyping of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Medroxyprogesterone Acetate in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Medroxyprogesterone Acetate-d3 (MPA-d3), to ensure high accuracy and precision. The protocol covers all stages of the analysis, including serum sample extraction, chemical derivatization to enhance analyte volatility and thermal stability, and the specific GC-MS parameters for separation and detection. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraceptives and hormone replacement therapy. Accurate quantification of MPA in biological matrices is crucial for assessing its pharmacokinetic profile, monitoring patient compliance, and evaluating its therapeutic efficacy and safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for MPA analysis, GC-MS offers a powerful and often more accessible alternative. However, due to the low volatility and thermal lability of steroids like MPA, a derivatization step is necessary for successful GC-MS analysis[1]. This protocol details a method that includes a derivatization step to form trimethylsilyl (B98337) (TMS) derivatives, which exhibit excellent chromatographic behavior. The use of a deuterated internal standard (MPA-d3) is critical for correcting for any variability during sample preparation and analysis, thereby ensuring the highest quality quantitative results[2].
Experimental Protocol
The overall workflow for the analysis of Medroxyprogesterone Acetate from serum samples is depicted below.
Caption: Experimental Workflow for GC-MS Analysis of MPA.
Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) reference standard
-
Medroxyprogesterone Acetate-d3 (MPA-d3) internal standard[2]
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Hexane, HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 3 mL)
-
Methoxyamine hydrochloride (MOX)
-
Pyridine (B92270), anhydrous
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human serum (drug-free for calibration standards and quality controls)
Sample Preparation
-
Spiking: To 1.0 mL of human serum in a glass tube, add a known amount of MPA-d3 internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the serum sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution: Elute the MPA and MPA-d3 from the cartridge with 3 mL of acetonitrile or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
Derivatization
Derivatization is a critical step to improve the chromatographic properties of MPA for GC-MS analysis. A two-step process of methoximation followed by silylation is recommended.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried extract.
-
Seal the vial and heat at 60°C for 60 minutes to protect the ketone groups.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 50 µL of MSTFA (+ 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized steroids. Optimization may be required for specific instrumentation.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., HP-5ms, Rxi-1ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific ions for the TMS-derivatized MPA and MPA-d3 are monitored. The following are proposed m/z values based on the expected fragmentation of silylated steroids. The most abundant, unique ion is typically used for quantification (Quantifier), and one or two other characteristic ions are used for confirmation (Qualifier).
| Compound | Ion Type | Proposed m/z |
| MPA-TMS Derivative | Quantifier | 416 (M+) |
| Qualifier 1 | 401 (M-15) | |
| Qualifier 2 | 356 (M-60) | |
| MPA-d3-TMS Derivative | Quantifier | 419 (M+) |
| Qualifier 1 | 404 (M-15) |
Note: The exact m/z values should be confirmed by analyzing the mass spectrum of the derivatized standards.
Quantitative Data and Method Performance
A series of calibration standards and quality control (QC) samples should be prepared in drug-free serum and analyzed to validate the method. The following tables represent typical performance characteristics expected from a validated GC-MS method for MPA.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 0.5 - 50 ng/mL |
| Regression Model | Linear, weighted (1/x) |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Lower Limits of Detection and Quantification
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Low QC | 1.5 | < 15% | ± 15% |
| Mid QC | 15 | < 15% | ± 15% |
| High QC | 40 | < 15% | ± 15% |
Data Presentation and Logical Relationships
The relationship between the analyte, internal standard, and the final calculated concentration is based on the principle of isotope dilution mass spectrometry.
Caption: Logic Diagram for Quantification.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of Medroxyprogesterone Acetate in human serum. The protocol, which includes solid-phase extraction and a two-step derivatization process, is well-suited for applications in clinical and pharmaceutical research. The incorporation of a deuterated internal standard ensures high accuracy and precision, making this method a valuable tool for researchers, scientists, and drug development professionals.
References
Application Note: High-Throughput Solid-Phase Extraction of Medroxyprogesterone-d3 from Human Plasma
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is widely used in hormone therapy and contraception. The accurate quantification of MPA and its metabolites in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Medroxyprogesterone-d3 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical properties to MPA and its distinct mass-to-charge ratio. This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from human plasma prior to LC-MS/MS analysis. The use of C18 SPE cartridges provides a streamlined workflow, ensuring high recovery and minimal matrix effects, which is essential for accurate and precise quantification in a high-throughput laboratory setting.
Principle
This protocol employs a reversed-phase SPE mechanism using a C18 sorbent. After a protein precipitation step to remove high-molecular-weight interferences, the plasma sample is loaded onto a conditioned and equilibrated C18 cartridge. The non-polar this compound is retained on the hydrophobic stationary phase, while polar matrix components are washed away. A final elution with a high-percentage organic solvent effectively recovers the analyte of interest, ready for subsequent analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of extraction methods for medroxyprogesterone from human plasma. While specific data for this compound is not explicitly detailed in the cited literature, its behavior is expected to be identical to that of Medroxyprogesterone Acetate (MPA) during extraction.
| Parameter | Value | Extraction Method | Reference |
| Recovery | 76.1% | Liquid-Liquid Extraction | [1] |
| Matrix Effect (Ion Suppression) | 32.1% | Liquid-Liquid Extraction | [2] |
| Relative Matrix Effect | Minimal (compensated by internal standard) | Liquid-Liquid Extraction | [2] |
| Inter- and Intra-day Precision (RSD) | < 9.0% | Liquid-Liquid Extraction | [1] |
| Accuracy | 96.2% - 108.7% | Liquid-Liquid Extraction | [3] |
| Lower Limit of Quantification (LLOQ) | 40 ng/L | Liquid-Liquid Extraction | [1] |
Note: The provided data is for Medroxyprogesterone Acetate (MPA) and serves as a reference for the expected performance of this compound extraction.
Experimental Protocol: SPE of this compound from Human Plasma
This protocol is intended for the extraction of this compound from 1 mL of human plasma using C18 SPE cartridges.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (B86663) solution (2% w/v in water)
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
Pipette 1.0 mL of human plasma into a centrifuge tube.
-
Spike the plasma sample with the appropriate concentration of this compound internal standard solution.
-
Add 1.0 mL of 2% zinc sulfate solution to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through each cartridge. Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of LC-MS grade water through each cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the corresponding SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Apply vacuum until the sorbent is completely dry (approximately 5 minutes).
-
-
Elution:
-
Place collection tubes inside the vacuum manifold.
-
Elute the this compound from the cartridge with 2 x 1.5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow Diagram
References
- 1. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 2. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction (LLE) of Medroxyprogesterone-d3 from Serum Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative extraction of Medroxyprogesterone-d3 from human serum samples using liquid-liquid extraction (LLE). This compound, a stable isotope-labeled form of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), is commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision in quantifying MPA levels, particularly in pharmacokinetic and bioequivalence studies. The following protocols are designed for use with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Liquid-liquid extraction is a robust and widely used sample preparation technique for the isolation of analytes from complex biological matrices like serum.[1] This method partitions the analyte of interest between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency and minimizing the co-extraction of interfering substances. For Medroxyprogesterone, a synthetic progestin, non-polar to moderately polar solvents are effective. The use of a deuterated internal standard such as this compound is crucial for correcting for analyte loss during sample processing and for compensating for matrix effects in LC-MS/MS analysis.[2]
Experimental Protocols
This section details two validated protocols for the LLE of this compound from serum samples. Protocol 1 utilizes methyl-t-butyl ether (MTBE), while Protocol 2 employs pentane (B18724).
Protocol 1: Methyl-t-Butyl Ether (MTBE) Extraction
This protocol is adapted from a method developed for the multiplexed assay of long-acting hormonal contraceptives.[3]
Materials:
-
Serum samples
-
This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)
-
Methyl-t-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
0.1% Formic acid in 1:1 methanol:water (v/v)
-
Vortex mixer
-
Centrifuge capable of 1000 x g
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Procedure:
-
Sample Preparation: Aliquot 0.500 mL of serum sample into a clean glass test tube.
-
Internal Standard Spiking: Add a pre-determined volume (e.g., 20 µL) of the this compound internal standard solution to each serum sample.
-
Extraction Solvent Addition: Add 4.0 mL of methyl-t-butyl ether to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples at 1000 x g for 5 minutes to separate the aqueous and organic layers.
-
Freezing and Transfer: Place the samples in a freezer at ≤ -70°C for 10 minutes to freeze the aqueous (lower) layer.[3] Carefully decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 0.1% formic acid in 1:1 methanol:water.[3] Vortex briefly to dissolve the extract.
-
Final Centrifugation: Centrifuge the reconstituted solution at 1500 x g for 5 minutes to pellet any insoluble debris.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Pentane Extraction
This protocol is based on a method for the measurement of Medroxyprogesterone Acetate and Progesterone in human serum.[4]
Materials:
-
Serum samples
-
This compound internal standard solution
-
Pentane, HPLC grade
-
100 mM Potassium phosphate (B84403) buffer, pH 9
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge capable of 1250 x g
-
Evaporation system
Procedure:
-
Sample Preparation: Transfer 0.5 mL of serum into a 10 mL glass centrifuge tube.
-
Internal Standard Spiking: Spike each sample with 10 µL of the internal standard solution.[4]
-
Buffer and Solvent Addition: Add 1 mL of 100 mM potassium phosphate buffer (pH 9) and 4 mL of pentane to each tube.[4]
-
Mixing: Vortex the mixture thoroughly and then shake for 15 minutes at room temperature.[4]
-
Phase Separation: Centrifuge at 1250 x g for 5 minutes at 20°C.[4]
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Dry the organic extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in 100 µL of 50:50 water:methanol.[4] Ensure the sides of the tube are washed down and the sample is mixed thoroughly.
-
Final Centrifugation: Perform a brief centrifugation at 1250 x g for 2 minutes at 20°C to concentrate the sample at the bottom of the tube.[4]
-
Sample Transfer: Transfer the reconstituted sample to an injection vial for analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of Medroxyprogesterone Acetate (MPA) using LLE followed by LC-MS/MS. The use of this compound as an internal standard is expected to yield similar or improved performance.
Table 1: Method Validation Parameters for MPA Analysis
| Parameter | Result | Reference |
| Linearity Range | 20 - 10,000 pg/mL | [3] |
| 0.10 - 8.0 µg/L | ||
| 0.0576 - 0.1134 mg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Quantification (LOQ) | 200 pg/mL | |
| 40 ng/L | [6] | |
| 3.9 µg/mL | [5] |
Table 2: Precision and Accuracy Data for MPA Quantification
| Quality Control Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ (200 pg/mL) | ≤15.2% | ≤15.2% | ≤±9.6% | [7] |
| Low (600 pg/mL) | ≤15.2% | ≤15.2% | ≤±9.6% | [7] |
| Mid (1750 pg/mL) | ≤15.2% | ≤15.2% | ≤±9.6% | [7] |
| High (8500 pg/mL) | ≤15.2% | ≤15.2% | ≤±9.6% | [7] |
| Not Specified | < 9.0% | < 9.0% | - | [6] |
| Not Specified | < 0.2% | - | 98% to 102% | [5] |
Table 3: Recovery Data for MPA Extraction
| Extraction Method | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction with N-hexane | 76.1% | [6] |
| Not Specified | 98.68 - 100.14% | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principles of the liquid-liquid extraction process.
Caption: Experimental workflow for the LLE of this compound from serum.
Caption: Principle of partitioning in liquid-liquid extraction.
References
- 1. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone acetate-D3 - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]
- 3. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 7. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Medroxyprogesterone-d3 Sample Preparation in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Medroxyprogesterone-d3 from tissue homogenates. The methodologies described are essential for accurate quantification in various research and drug development applications, including pharmacokinetic, toxicokinetic, and drug metabolism studies.
This compound, a deuterated analog of Medroxyprogesterone acetate, is commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. The complex nature of tissue matrices, rich in proteins and lipids, necessitates robust and efficient sample preparation techniques to minimize matrix effects and achieve reliable results for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
This guide outlines three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Extraction Techniques
The selection of an appropriate sample preparation method is critical and often depends on the tissue type, the required limit of quantification (LOQ), and throughput needs. The following table summarizes typical performance characteristics of the described techniques for steroid extraction from tissue homogenates.
| Technique | Principle | Typical Recovery | Throughput | Selectivity | Key Advantages | Potential Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with organic solvents. | High | High | Low | Simple, fast, and cost-effective. | High potential for matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Moderate | Moderate | Good sample cleanup, reduces matrix effects. | Labor-intensive, requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent. | High | Moderate to High | High | Excellent sample cleanup, high selectivity, automation-friendly. | Higher cost, method development can be complex. |
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis in Tissue Homogenates.
Quantitative Performance Data
The following table presents a summary of recovery data for steroids from various tissue types using different extraction methods, providing an indication of expected performance.
| Analyte | Tissue Type | Extraction Method | Extraction Solvent(s) | Average Recovery (%) |
| Progesterone | Breast Tissue | LLE | Methyl tert-butyl ether (MTBE) | >85%[1] |
| Testosterone | Breast Tissue | LLE | Methyl tert-butyl ether (MTBE) | >85%[1] |
| Estradiol | Breast Tissue | LLE | Methyl tert-butyl ether (MTBE) | >85%[1] |
| Multiple Steroids | Zebrafish (whole body) | SPE | - | 89.7 - 107.9%[2] |
| Testosterone | Mussel Tissue | LLE | Methanol (B129727) & Chloroform | 98%[1] |
| Progesterone | Testicular Tissue | Combined Solvent/Gel Extraction | n-hexane/isopropyl alcohol | ~90%[3] |
Table 2: Reported Recovery Rates of Steroids from Tissue Homogenates. Note: Recovery can be matrix and analyte dependent. It is recommended to perform in-house validation.
Experimental Protocols
Tissue Homogenization (Prerequisite for all techniques)
Objective: To disrupt the tissue structure and release the analyte into a solution.
Materials:
-
Frozen tissue sample (-80°C)
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add ice-cold homogenization buffer at a ratio of 1:4 (w/v) (e.g., 400 µL of buffer for 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[1]
-
Carefully collect the supernatant for the subsequent extraction procedure.
Tissue Homogenization Workflow
Protein Precipitation (PPT)
Objective: To remove proteins from the tissue homogenate by precipitation.
Materials:
-
Tissue homogenate supernatant
-
Ice-cold precipitation solvent (e.g., acetonitrile (B52724), methanol)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of tissue homogenate supernatant, add 300-500 µL of ice-cold acetonitrile (or other suitable organic solvent).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10-20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
Objective: To selectively extract this compound from the aqueous tissue homogenate into an immiscible organic solvent.
Materials:
-
Tissue homogenate supernatant
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate)[1]
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Transfer the tissue homogenate supernatant to a glass centrifuge tube.
-
Add the organic extraction solvent at a ratio of 5:1 (v/v) to the supernatant (e.g., 1 mL of solvent for 200 µL of supernatant).[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the tube at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[1]
-
Carefully transfer the upper organic layer (containing the analyte) to a clean glass tube.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to maximize recovery.
-
Pool the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
Objective: To purify and concentrate this compound from the tissue homogenate using a solid sorbent.
Materials:
-
Tissue homogenate supernatant (may require pre-treatment like PPT)
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)[1]
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the tissue homogenate supernatant onto the conditioned and equilibrated cartridge.
-
Washing: Pass 3 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elution: Elute the analyte with 2 x 1 mL of 90% methanol in water into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation technique for this compound in tissue homogenates is a critical determinant of analytical success. Protein precipitation offers a rapid and simple approach but may be insufficient for achieving low detection limits due to significant matrix effects. Liquid-liquid extraction provides a cleaner extract, while solid-phase extraction offers the highest degree of selectivity and purification, making it suitable for challenging matrices and low-level quantification. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and implement robust and reliable bioanalytical methods. Method validation, including assessment of recovery, matrix effects, and process efficiency, is strongly recommended for each specific tissue type and application.
References
- 1. benchchem.com [benchchem.com]
- 2. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikationsprotokoll: Derivatisierung von Medroxyprogesteron-d3 zur Steigerung der GC-MS-Empfindlichkeit
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Applikationsprotokoll beschreibt eine detaillierte Methode zur Derivatisierung von Medroxyprogesteron-d3 (MPA-d3) zur signifikanten Steigerung der Empfindlichkeit und Robustheit bei der Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit von Steroiden wie Medroxyprogesteron zu erhöhen und ihren thermischen Abbau während der GC-Analyse zu verhindern. Die hier beschriebene zweistufige Methode, bestehend aus Methoximierung gefolgt von Silylierung, wandelt die polaren Keto- und Hydroxylgruppen in stabilere und flüchtigere Methoxim- und Trimethylsilyl- (TMS)-Derivate um. Dies führt zu verbesserten chromatographischen Peakformen, einer erhöhten Signalintensität und somit zu niedrigeren Nachweis- und Bestimmungsgrenzen.
Einleitung
Medroxyprogesteronacetat (MPA) ist ein synthetisches Progestin, das breite Anwendung in der Hormontherapie und als Kontrazeptivum findet. Die quantitative Analyse von MPA und seinen deuterierten Analoga wie MPA-d3 in biologischen Matrices ist für pharmakokinetische und toxikologische Studien von großer Bedeutung. Die direkte Analyse von Steroiden mittels GC-MS ist oft problematisch, da ihre geringe Flüchtigkeit und thermische Instabilität zu schlechter Peakform, geringer Empfindlichkeit und unzuverlässigen Ergebnissen führen können.
Die chemische Derivatisierung ist eine etablierte Strategie, um diese Einschränkungen zu überwinden. Für Ketosteroide wie Medroxyprogesteron hat sich eine zweistufige Derivatisierung als besonders effektiv erwiesen:
-
Methoximierung: Die Carbonylgruppen (Ketogruppen) werden mit Methoxyaminhydrochlorid zu Methoximen umgesetzt. Diese Reaktion schützt die Ketogruppen und verhindert die Bildung von Enol-Isomeren während des nachfolgenden Silylierungsschrittes, was andernfalls zu multiplen chromatographischen Peaks für einen einzigen Analyten führen würde.
-
Silylierung: Die Hydroxylgruppen werden mit einem Silylierungsreagenz, wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), zu Trimethylsilyl-Ethern (TMS-Ethern) umgesetzt. Dies erhöht die Flüchtigkeit und thermische Stabilität des Moleküls erheblich.
Dieses Protokoll bietet eine detaillierte Anleitung für die Derivatisierung von Medroxyprogesteron-d3 und zeigt die Vorteile dieser Methode für eine empfindliche und zuverlässige GC-MS-Analyse auf.
Quantitative Datenzusammenfassung
Die Derivatisierung von Medroxyprogesteron führt zu einer signifikanten Verbesserung der Nachweisgrenzen (LOD) in der GC-MS-Analyse. Während eine direkte quantitative Gegenüberstellung der Nachweisgrenzen von derivatisiertem und nicht-derivatisiertem Medroxyprogesteron-d3 in der Literatur selten ist, da die Analyse des nicht-derivatisierten Steroids mittels GC-MS oft nicht praktikabel ist, belegen Studien die hohe Empfindlichkeit der Methode nach der Derivatisierung.
| Analyten | Methode | Derivatisierungsreagenz | Nachweisgrenze (LOD) | Matrix |
| Medroxyprogesteronacetat | GC-MS | Trifluoressigsäureanhydrid | 0.5 ng/mL | Humanserum[1] |
| Diverse Steroide | GC-MS | MSTFA | µg/L bis pg/L Bereich | Diverse |
Tabelle 1: Zusammenfassung der erreichten Nachweisgrenzen für derivatisiertes Medroxyprogesteronacetat und ähnliche Steroide mittels GC-MS.
Es ist anzumerken, dass die GC-MS-basierten Methoden für die Analyse von Medroxyprogesteronacetat als sehr empfindlich gelten, was maßgeblich auf den Derivatisierungsschritt zurückzuführen ist.[2]
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
Medroxyprogesteron-d3 Standard
-
Methoxyaminhydrochlorid
-
Pyridin (wasserfrei)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Optional: 1% Trimethylchlorsilan (TMCS) in MSTFA
-
Lösungsmittel: Ethylacetat, Hexan (GC-Qualität)
-
Reaktionsgefäße (z.B. 1,5 mL konische Glas-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Stickstoff-Evaporator
-
GC-MS-System mit einer geeigneten Kapillarsäule (z.B. 5% Phenyl-Methylpolysiloxan)
Probenvorbereitung
Die Proben, die Medroxyprogesteron-d3 enthalten (z.B. aus biologischen Matrices extrahiert), müssen vor der Derivatisierung vollständig getrocknet werden. Dies geschieht typischerweise durch Einengen des Lösungsmittelextrakts unter einem sanften Stickstoffstrom. Wasserspuren können die Derivatisierungsreagenzien zersetzen und die Reaktionseffizienz beeinträchtigen.
Detailliertes Derivatisierungsprotokoll
Schritt 1: Methoximierung der Ketogruppen
-
Lösen Sie Methoxyaminhydrochlorid in wasserfreiem Pyridin, um eine Konzentration von 20 mg/mL herzustellen.
-
Geben Sie 50 µL der Methoxyaminhydrochlorid-Lösung zu dem getrockneten Probenrückstand im Reaktionsgefäß.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden.
-
Inkubieren Sie die Mischung für 60 Minuten bei 80°C in einem Heizblock oder Wasserbad.
-
Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
Schritt 2: Silylierung der Hydroxylgruppen
-
Geben Sie 80 µL MSTFA (optional mit 1% TMCS als Katalysator) zu der abgekühlten Reaktionsmischung aus Schritt 1.
-
Verschließen Sie das Gefäß erneut fest und vortexen Sie es für 30 Sekunden.
-
Inkubieren Sie die Mischung für weitere 60 Minuten bei 100°C.
-
Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Die derivatisierte Probe ist nun für die GC-MS-Analyse bereit. Je nach erwarteter Konzentration kann eine Verdünnung mit einem geeigneten Lösungsmittel wie Hexan erforderlich sein.
Visualisierungen
Abbildung 1: Schematischer Arbeitsablauf der zweistufigen Derivatisierung von Medroxyprogesteron-d3 für die GC-MS-Analyse.
Abbildung 2: Vereinfachtes Reaktionsschema der zweistufigen Derivatisierung von Medroxyprogesteron-d3.
Diskussion
Die Derivatisierung von Medroxyprogesteron-d3 mittels Methoximierung und anschließender Silylierung ist eine effektive Methode zur Steigerung der Empfindlichkeit und Zuverlässigkeit der GC-MS-Analyse. Die Umwandlung der polaren funktionellen Gruppen in weniger polare und thermisch stabilere Derivate führt zu mehreren Vorteilen:
-
Erhöhte Flüchtigkeit: Die derivatisierten Moleküle verdampfen leichter im GC-Injektor, was zu einer effizienteren Überführung auf die Trennsäule führt.
-
Verbesserte thermische Stabilität: Der Abbau des Analyten bei hohen Temperaturen im Injektor und in der Säule wird minimiert, was zu einer höheren Signalintensität und besseren Reproduzierbarkeit führt.
-
Bessere chromatographische Peakform: Die reduzierten Wechselwirkungen der derivatisierten Analyten mit der stationären Phase der GC-Säule resultieren in symmetrischeren und schärferen Peaks, was die Quantifizierung verbessert.
-
Charakteristische Massenspektren: Die TMS-Derivate von Steroiden zeigen oft charakteristische Fragmentierungs-Muster im Massenspektrum, die eine eindeutige Identifizierung und Quantifizierung ermöglichen. Typische Fragmente für silylierte Steroide sind der Molekülionenpeak, der Verlust einer Methylgruppe ([M-15]⁺) und der Verlust von Trimethylsilanol ([M-90]⁺). Diese spezifischen Fragmente können für die Quantifizierung im Selected Ion Monitoring (SIM)-Modus genutzt werden, was die Selektivität und Empfindlichkeit weiter erhöht.
Fazit
Die in diesem Applikationsprotokoll beschriebene Methode zur Derivatisierung von Medroxyprogesteron-d3 ist ein entscheidender Schritt zur Erzielung hoch-sensitiver und zuverlässiger quantitativer Ergebnisse mittels GC-MS. Die detaillierten Protokolle und die dargestellten Arbeitsabläufe bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um robuste Analysemethoden für Medroxyprogesteron und ähnliche Steroidverbindungen zu etablieren. Die Implementierung dieses Derivatisierungsverfahrens ermöglicht die genaue Quantifizierung von Medroxyprogesteron-d3 in geringen Konzentrationen in komplexen Matrices.
References
Application Note: UPLC-MS/MS Method for Simultaneous Analysis of Medroxyprogesterone and Other Steroids Using Medroxyprogesterone-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of synthetic and endogenous steroids in biological matrices is crucial for clinical research, contraceptive efficacy studies, and hormone replacement therapy monitoring.[1][2][3] Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is widely used for contraception and hormone therapy.[3] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the reference method for steroid determination due to its high sensitivity, specificity, and ability to multiplex.[4][5][6][7] This application note details a robust UPLC-MS/MS method for the simultaneous quantification of Medroxyprogesterone (MPA) and a panel of other common steroids in human serum. The method utilizes Medroxyprogesterone-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.
Experimental Protocols
Materials and Reagents
-
Analytes: Medroxyprogesterone Acetate (MPA), Progesterone, Testosterone, Cortisol, Estradiol.
-
Internal Standard: this compound (MPA-d3).
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate, n-Hexane.[7]
-
Additives: Formic acid, Ammonium (B1175870) fluoride.
-
Biological Matrix: Charcoal-stripped human serum (for calibration standards and quality controls), patient/subject serum.
-
Extraction Supplies: Polypropylene (B1209903) tubes, Solid Phase Extraction (SPE) cartridges (e.g., C18 or HRP) or reagents for Liquid-Liquid Extraction (LLE).
Standard and Sample Preparation
a. Stock and Working Solutions
-
Prepare individual stock solutions (1 mg/mL) of MPA, progesterone, testosterone, cortisol, estradiol, and MPA-d3 in methanol.[6]
-
Create an intermediate stock solution containing all non-deuterated steroids.
-
Prepare serial dilutions from the intermediate stock to create calibration curve working solutions.
-
Prepare a separate working solution for the internal standard (MPA-d3).
b. Sample Extraction Protocol (Liquid-Liquid Extraction) Efficient extraction is critical to remove interfering substances like proteins and lipids.[8] This LLE protocol is optimized for steroid recovery.
-
Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a polypropylene tube.
-
Add 25 µL of the MPA-d3 internal standard working solution to each tube.
-
Add 100 µL of saturated ammonium sulfate (B86663) to aid in protein precipitation.[4]
-
Add 1 mL of an extraction solvent mixture (e.g., 80:20 v/v n-Hexane:Ethyl Acetate).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.[9]
-
Centrifuge at >2,500 x g for 10 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.[2][10]
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% formic acid).[2]
-
Vortex to ensure the residue is fully dissolved, and transfer to an autosampler vial for analysis.
Visualizations
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow from sample preparation to data analysis.
Analyte Quantification Logic
Caption: Logic for steroid quantification using an internal standard.
Data Presentation
UPLC-MS/MS System Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18, 1.7 µm, 2.1 x 100 mm[4] |
| Column Temperature | 40-50 °C[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL[4] |
| MS/MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Gas Temperature | 325-400 °C[5][11] |
| Nebulizer Gas | 20-30 psi[11] |
| Capillary Voltage | 1-4 kV[5][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Method Performance
The method performance is summarized below. The two most abundant and specific transitions are typically chosen for each analyte, one for quantification (Quantifier) and one for confirmation (Qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | LLOQ (pg/mL) | Linearity (r²) |
| Medroxyprogesterone (MPA) | 387.2 | 327.4[10] | 121.1 | 25[1][2] | >0.99 |
| This compound (IS) | 390.2 | 330.4 | 121.1 | N/A | N/A |
| Progesterone | 315.3 | 97.1 | 109.1 | 25[1][2] | >0.99 |
| Testosterone | 289.2 | 97.1 | 109.1 | 50 | >0.99 |
| Cortisol | 363.2 | 121.1 | 97.0 | 200 | >0.99 |
| Estradiol | 273.2 | 109.1 | 133.1 | 5[1] | >0.99 |
LLOQ (Lower Limit of Quantification) values are representative and may vary based on instrument sensitivity and matrix effects.[1]
Conclusion
This application note provides a comprehensive and robust UPLC-MS/MS method for the simultaneous analysis of Medroxyprogesterone and other key steroids in human serum. The use of a stable isotope-labeled internal standard (this compound) ensures accurate and reliable quantification. The detailed sample preparation protocol and optimized instrument conditions deliver high sensitivity and specificity, making this method highly suitable for clinical research, pharmacokinetic studies, and routine therapeutic drug monitoring in a high-throughput environment.[6]
References
- 1. A sensitive and robust UPLC-MS/MS method for quantitation of estrogens and progestogens in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. zellx.de [zellx.de]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Medroxyprogesterone Using Medroxyprogesterone-d3
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and the treatment of certain cancers.[1] Therapeutic drug monitoring (TDM) of MPA is crucial to ensure efficacy and minimize potential side effects by maintaining drug concentrations within the therapeutic window. The use of a stable isotope-labeled internal standard, such as Medroxyprogesterone-d3 (MPA-d3), is essential for accurate and precise quantification of MPA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). MPA-d3 compensates for variations in sample preparation and instrument response, leading to reliable therapeutic monitoring.[2]
These application notes provide a comprehensive protocol for the determination of Medroxyprogesterone in human plasma using an LC-MS/MS method with this compound as the internal standard.
Mechanism of Action of Medroxyprogesterone
Medroxyprogesterone exerts its effects primarily by binding to and activating the progesterone (B1679170) receptor (PR), a nuclear hormone receptor.[1][3] This interaction initiates a signaling cascade that modulates gene expression. Upon binding MPA, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This leads to the various physiological effects of MPA, including the inhibition of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation.[1]
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Medroxyprogesterone-d3 as an internal standard for residue analysis in food matrices
Application Notes & Protocols
Topic: Medroxyprogesterone-d3 as an Internal Standard for the Residue Analysis of Medroxyprogesterone (B1676146) Acetate (B1210297) in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin used in veterinary medicine. Its use in food-producing animals necessitates the development of sensitive and reliable analytical methods to monitor its residues in various food matrices, ensuring compliance with regulatory limits and safeguarding consumer health.[1]
The complexity of food matrices (e.g., meat, fish, milk) presents analytical challenges, including matrix effects and analyte loss during sample preparation.[2] To ensure accuracy and precision in quantitative analysis, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard is crucial.
This compound, a stable isotope-labeled analogue of Medroxyprogesterone, is an ideal internal standard for this purpose.[3][4] It shares near-identical chemical and physical properties with the target analyte (MPA), ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.[5] By adding a known amount of this compound to the sample at the beginning of the workflow, any variations or losses affecting the analyte can be corrected for by measuring the analyte-to-internal standard peak area ratio, leading to highly accurate quantification.[6]
Principle of Internal Standard Quantification
The core of the method relies on the principle that the ratio of the mass spectrometer's response of the target analyte (MPA) to the stable isotope-labeled internal standard (this compound) is directly proportional to the concentration of the analyte. This relationship remains consistent even if sample loss occurs during preparation, as both compounds are affected equally.
Caption: Workflow for MPA quantification using an internal standard.
Experimental Protocol
This protocol outlines a general procedure for the determination of Medroxyprogesterone Acetate (MPA) residues in meat tissue using this compound as an internal standard, followed by LC-MS/MS analysis.
3.1 Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) analytical standard
-
This compound (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, ultrapure
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or hydrophilic-lipophilic balanced polymer)
-
Homogenizer/blender
-
Centrifuge
-
Nitrogen evaporator
3.2 Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MPA and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solution (e.g., 1 µg/mL): Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with the mobile phase or a suitable solvent.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a suitable concentration for spiking into samples.
-
Calibration Standards: Prepare a series of calibration standards in a blank matrix extract by adding varying amounts of the MPA working solution and a fixed amount of the IS spiking solution.
3.3 Sample Preparation
-
Homogenization: Weigh 2-5 g of the edible tissue sample (e.g., pork, beef) into a centrifuge tube.[7][8]
-
Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Homogenize the sample for 2-3 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the acetonitrile (upper) layer to a new tube.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Caption: Detailed workflow for sample preparation.
3.4 LC-MS/MS Instrumental Analysis
-
Chromatographic System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5.0 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both MPA and this compound for confirmation and quantification.
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the validation of robust and reliable analytical methods. The following tables summarize typical performance characteristics.
Table 1: Method Performance Characteristics for MPA Analysis
| Parameter | Food Matrix | Value | Reference |
| Recovery | Pork Tissue (fat) | 72% (mean) | [7] |
| Meat (general) | 67.5% - 109.56% | [10] | |
| Limit of Detection (LOD) | Meat (general) | 1.5 µg/kg (ppb) | [10] |
| Limit of Quantification (LOQ) | Meat (general) | 5.0 µg/kg (ppb) | [10] |
| Linearity (r²) | Meat (general) | > 0.99 | [10] |
Table 2: Example LC-MS/MS Parameters for MPA and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Note |
| MPA | 345.2 | 123.1 | - | Quantitative transition[11] |
| This compound | 348.2 | - | - | Expected precursor ion |
Note: Specific product ions for this compound and optimal collision energies should be determined empirically by infusing the standard into the mass spectrometer.
Conclusion
This compound serves as an excellent internal standard for the quantitative analysis of MPA residues in complex food matrices. Its use in conjunction with LC-MS/MS provides a highly specific, accurate, and precise method that effectively compensates for matrix-induced signal suppression and variations in sample recovery.[5] The protocols and performance data presented here demonstrate a robust framework for researchers and analytical laboratories to implement reliable monitoring of MPA residues in support of food safety and regulatory compliance.
References
- 1. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 162462-69-3 [chemicalbook.com]
- 5. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. cfs.gov.hk [cfs.gov.hk]
- 9. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to minimize matrix effects in Medroxyprogesterone-d3 LC-MS/MS analysis
Welcome to the Technical Support Center for Medroxyprogesterone-d3 LC-MS/MS Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound LC-MS/MS analysis.
Q1: I am observing poor sensitivity and inconsistent signal for this compound. What is the likely cause?
Low and erratic signal intensity for this compound is a common symptom of matrix effects, particularly ion suppression. Co-eluting endogenous compounds from the biological matrix (e.g., plasma, serum) can interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to a reduced and variable signal. This directly impacts the accuracy, precision, and sensitivity of your assay. The primary culprits are often phospholipids (B1166683), which are abundant in biological matrices.
Q2: How can I confirm that matrix effects are the root cause of my issues?
A definitive way to assess the presence and magnitude of matrix effects is to perform a post-extraction spike experiment . This experiment compares the peak area of this compound in a clean, neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in the peak areas between these two samples is a clear indicator of ion suppression or enhancement.
Another qualitative method is the post-column infusion technique . This involves infusing a constant flow of a this compound solution directly into the mass spectrometer while injecting a prepared blank matrix extract onto the LC column. Any dips or peaks in the baseline signal at specific retention times indicate the presence of interfering components from the matrix.
Q3: I have confirmed the presence of matrix effects. What are the primary strategies to minimize them?
There are three main strategies to combat matrix effects, which can be employed individually or in combination:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before the sample is injected into the LC-MS/MS system. The choice of sample preparation technique is critical.
-
Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for Medroxyprogesterone. When used as an internal standard for the analysis of endogenous or unlabeled Medroxyprogesterone, it co-elutes and experiences similar matrix effects, allowing for accurate correction of the signal. When this compound is the analyte of interest, a different suitable SIL-IS should be used if available.
Q4: Which sample preparation method is most effective at reducing matrix effects for this compound?
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing phospholipids and other interfering substances, often resulting in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase. However, it can be labor-intensive and may not remove all interfering substances.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It provides the cleanest extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away. This leads to reduced matrix effects and improved assay performance.
Frequently Asked Questions (FAQs)
Q5: What is the role of this compound as an internal standard?
This compound is a stable isotope-labeled version of Medroxyprogesterone. Because it has a slightly higher mass but nearly identical chemical and physical properties to the unlabeled analyte, it is an ideal internal standard. It will co-elute with Medroxyprogesterone from the LC column and experience the same degree of ion suppression or enhancement in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q6: Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples. This technique is only feasible if the assay has a very high sensitivity to begin with.
Q7: How do I choose the optimal LC conditions to minimize matrix effects?
The goal of chromatographic optimization is to achieve baseline separation between this compound and any co-eluting, interfering matrix components. This can be achieved by:
-
Column Selection: Using a column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl) can alter the retention of both the analyte and interferences.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent type, pH, additives) can improve separation.
-
Gradient Elution: Modifying the gradient slope and duration can help to resolve the analyte from matrix components.
Q8: What are matrix-matched calibrators and when should I use them?
Matrix-matched calibrators are calibration standards prepared in a blank biological matrix that is free of the analyte. By preparing your standards in the same matrix as your samples, you can help to compensate for systematic matrix effects that are consistent across all samples. This is a good practice, especially when a suitable SIL-IS is not available.
Quantitative Data Summary
The following tables summarize representative quantitative data for recovery and matrix effects of steroid hormones using different sample preparation techniques. While specific data for this compound is limited, the data for Medroxyprogesterone Acetate (MPA) and other steroids provide a valuable comparison.
Table 1: Comparison of Recovery for Steroid Hormones with Different Sample Preparation Methods
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Medroxyprogesterone Acetate | Liquid-Liquid Extraction (n-hexane) | 76.1 | [1] |
| Steroid Panel | Solid-Phase Extraction (SPE) | 98.2 - 109.4 | [2] |
| Steroid Panel | Liquid-Liquid Extraction (LLE) | 74.2 - 126.9 (cell culture), 54.9 - 110.7 (urine) | [3] |
| Anabolic Steroids | Solid-Phase Extraction (C8 + QAX) | 90 - 98 | [4] |
Table 2: Comparison of Matrix Effects for Steroid Hormones with Different Sample Preparation Methods
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Steroid Panel | Solid-Phase Extraction (SPE) | -0.6 to 62.8 | [2] |
| Steroid Panel | Liquid-Liquid Extraction (LLE) | Signal loss of no more than 30% in general | [3] |
| General Drugs | Solid-Phase Extraction (Oasis PRiME HLB) | 12 (absolute average) | [5] |
| General Drugs | Supported Liquid Extraction (SLE) | 12 (absolute average) | [5] |
| General Drugs | Liquid-Liquid Extraction (LLE) | 17 (absolute average) | [5] |
Note: Matrix Effect (%) is often calculated as [(Peak area in presence of matrix) / (Peak area in absence of matrix)] x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike):
-
Take a blank biological matrix sample (e.g., plasma, serum) that is free of the analyte.
-
Perform the complete sample preparation procedure (e.g., PPT, LLE, or SPE).
-
After the final evaporation step, spike the dried extract with the same amount of this compound as in Set A, using the same reconstitution solvent.
-
-
Set C (Pre-Extraction Spike - for Recovery Assessment):
-
Take a blank biological matrix sample.
-
Spike the blank matrix with this compound at the same concentration as in Set A before starting the sample preparation procedure.
-
Perform the complete sample preparation procedure.
-
2. Analysis:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
3. Calculations:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Steroid Hormones
This is a general protocol for SPE that can be adapted for this compound. Optimization of the sorbent type, wash, and elution solvents is recommended.
1. Materials:
-
SPE Cartridges (e.g., C18, mixed-mode)
-
SPE Vacuum Manifold
-
Conditioning Solvents (e.g., Methanol (B129727), Water)
-
Wash Solvents (e.g., Water/Methanol mixture)
-
Elution Solvent (e.g., Methanol, Acetonitrile)
-
Nitrogen Evaporator
-
Reconstitution Solvent
2. Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent. This activates the stationary phase.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove hydrophilic interferences while retaining the analyte.
-
Elution: Elute the this compound from the cartridge using a strong organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase or a suitable reconstitution solvent for injection into the LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amchro.com [amchro.com]
- 5. waters.com [waters.com]
Technical Support Center: Troubleshooting Ion Suppression for Medroxyprogesterone-d3 in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression in the analysis of Medroxyprogesterone-d3 by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2][3] In complex biological matrices such as plasma or serum, endogenous components like phospholipids, salts, and proteins are common culprits of ion suppression.[3][4]
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI-MS can arise from several factors that interfere with the ionization process. The most common causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge on the ESI droplets, leading to reduced ionization of the analyte.[2][4]
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[1][5]
-
Presence of Non-Volatile Materials: Non-volatile substances, such as salts and buffers, can co-precipitate with the analyte or prevent the droplets from reaching the critical radius required for ion emission.[1][3]
-
Exogenous Contaminants: Substances introduced during sample preparation, like polymers from plasticware or detergents, can also cause ion suppression.
Q3: How can I determine if my this compound assay is affected by ion suppression?
A3: Two primary experimental methods are used to detect and characterize ion suppression: the post-column infusion experiment and the post-extraction spike analysis.[1][6] The post-column infusion experiment provides a qualitative assessment by continuously infusing a solution of this compound into the MS while a blank matrix extract is injected onto the LC column. A dip in the baseline signal indicates the retention times where ion-suppressing components elute.[3][7] The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a spiked blank matrix extract to its response in a neat solution.[1][4]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound in mitigating ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Medroxyprogesterone, is the preferred tool for compensating for ion suppression.[2][3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of ion suppression.[8] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variability due to matrix effects can be normalized, leading to more accurate and precise quantification.[2] However, it is crucial that the analyte and its SIL-IS co-elute perfectly, as even slight differences in retention time can lead to differential ion suppression and affect accuracy.[8][9]
Q5: Is ESI or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[4][5] This is attributed to their different ionization mechanisms. ESI relies on the formation of charged droplets and subsequent ion evaporation, a process easily disrupted by matrix components.[10] APCI, on the other hand, utilizes gas-phase ionization, which is typically less affected by non-volatile matrix components.[1][11] If significant and unresolved ion suppression is encountered with ESI for this compound, switching to APCI could be a viable alternative, provided the analyte can be efficiently ionized by this technique.[3]
Troubleshooting Guides
Guide 1: Low Signal Intensity for this compound
Issue: You are observing a significantly lower than expected signal for this compound, even at concentrations that should be easily detectable.
Possible Cause: Severe ion suppression is likely reducing the ionization efficiency of your analyte.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Solutions:
-
Confirm Ion Suppression: The first step is to confirm that ion suppression is the root cause. The post-column infusion experiment is the most direct way to visualize the regions of ion suppression in your chromatogram.
-
Enhance Sample Cleanup: If ion suppression is confirmed, improving your sample preparation method is crucial.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and solvent choice during LLE can selectively extract this compound while leaving many interfering substances behind.[2]
-
-
Optimize Chromatography: Adjusting your chromatographic conditions can separate this compound from the ion-suppressing components.[2]
-
Modify Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: Using a column with a different stationary phase may alter the elution profile of interfering compounds relative to your analyte.
-
Guide 2: Inconsistent and Irreproducible Results for QC Samples
Issue: You are observing high variability and poor reproducibility in your quality control (QC) samples for this compound.
Possible Cause: Sample-to-sample variations in the matrix composition are leading to inconsistent degrees of ion suppression.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent QC results.
Solutions:
-
Quantify Matrix Effect Variability: Perform the post-extraction spike experiment on at least six different lots of blank matrix to assess the variability of the matrix effect.
-
Utilize a Robust Internal Standard Strategy:
-
Confirm Co-elution: Ensure that Medroxyprogesterone and its deuterated internal standard, this compound, co-elute precisely. Chromatographic separation between the analyte and its SIL-IS can lead to different degrees of ion suppression, compromising the correction.[8][12]
-
Consider ¹³C-labeled IS: If significant chromatographic separation is observed with the deuterium-labeled standard, a ¹³C-labeled internal standard might provide better co-elution and more reliable compensation for ion suppression.[12]
-
-
Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[2]
Quantitative Data Summary
The extent of ion suppression is highly dependent on the sample matrix, sample preparation method, and chromatographic conditions. The following table provides a conceptual summary of expected ion suppression levels with different sample preparation techniques.
| Sample Preparation Method | Expected Ion Suppression (%) | Relative Standard Deviation (RSD) (%) | Comments |
| Protein Precipitation | 20 - 70 | > 15 | Simple and fast, but often results in significant and variable ion suppression due to insufficient removal of phospholipids. |
| Liquid-Liquid Extraction (LLE) | 10 - 40 | 10 - 20 | Offers better cleanup than protein precipitation, but selectivity can be limited.[13] |
| Solid-Phase Extraction (SPE) | < 15 | < 15 | Generally provides the cleanest extracts and the least amount of ion suppression. |
Note: The values presented are illustrative and the actual degree of ion suppression should be experimentally determined for your specific assay.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
Objective: To identify the retention time regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-to-high-level signal (e.g., 50-100 ng/mL).
-
Set up Infusion: Using a syringe pump, deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the MS inlet.[1][6]
-
Equilibrate System: Allow the system to equilibrate until a stable baseline signal for this compound is observed in the mass spectrometer.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., plasma extract without the analyte).
-
Analyze Data: Monitor the signal of this compound. A drop in the signal intensity indicates a region of ion suppression.[3] The retention time of this drop corresponds to the elution of interfering components from the matrix.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect
Objective: To quantitatively determine the extent of ion suppression or enhancement.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at a known concentration into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with this compound at the same concentration as in Set A.
-
-
Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF): The matrix factor is calculated as follows:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100[4]
-
-
Interpret Results:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. providiongroup.com [providiongroup.com]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Chromatographic Resolution of Medroxyprogesterone and Medroxyprogesterone-d3
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution between Medroxyprogesterone and its deuterated internal standard, Medroxyprogesterone-d3. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during analytical method development and execution.
Frequently Asked Questions (FAQs)
Q1: Why do Medroxyprogesterone and this compound sometimes co-elute or have very poor resolution in reversed-phase HPLC?
A1: The co-elution or poor resolution of an analyte and its deuterated internal standard is a recognized phenomenon in chromatography known as the "deuterium isotope effect".[1][2] In reversed-phase high-performance liquid chromatography (HPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and interaction with the stationary phase.[3]
Q2: What is the "inverse isotope effect" in the context of this separation?
A2: The "inverse isotope effect" refers to the observation that deuterated compounds, like this compound, often have a shorter retention time than their non-deuterated analogs, such as Medroxyprogesterone, in reversed-phase chromatography.[3][4] This occurs because the substitution of hydrogen with deuterium (B1214612) can slightly decrease the molecule's van der Waals radius and polarizability, leading to weaker interactions with the non-polar stationary phase.[3]
Q3: Can the position of the deuterium label on the Medroxyprogesterone molecule affect the separation?
A3: Yes, the position and number of deuterium atoms can influence the magnitude of the isotope effect.[4][5] Deuterium substitution in different parts of the molecule can lead to varying changes in physicochemical properties, which in turn affects the chromatographic retention time.[5]
Q4: Is it always necessary to achieve baseline separation between Medroxyprogesterone and this compound?
A4: While baseline separation is ideal for individual quantification, for many bioanalytical methods using tandem mass spectrometry (MS/MS), complete chromatographic resolution is not always mandatory. This is because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge (m/z) ratios.[6][7] However, significant co-elution can sometimes lead to issues with ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other, potentially compromising accuracy.[1][8] Therefore, achieving at least partial separation is often beneficial.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the chromatographic resolution between Medroxyprogesterone and this compound.
Issue: Poor or No Resolution Between Medroxyprogesterone and this compound Peaks
The following workflow provides a step-by-step approach to addressing co-elution issues.
Caption: A logical workflow for troubleshooting co-elution of Medroxyprogesterone and its deuterated internal standard.
Detailed Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times for both compounds and may improve their separation.[9]
-
pH: For ionizable compounds, adjusting the mobile phase pH can alter the ionization state and retention characteristics. Medroxyprogesterone is a neutral compound, so pH adjustments are less likely to have a significant impact on its retention but can influence the retention of other matrix components.
-
-
Change the Organic Modifier:
-
Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile. This change in selectivity can sometimes be sufficient to resolve closely eluting compounds.
-
-
Evaluate Different Stationary Phases:
-
The choice of the HPLC column is critical. While C18 columns are commonly used, other stationary phases with different selectivities may provide better resolution.[10] Consider columns with different bonding chemistries, such as Phenyl-Hexyl or Cyano, which offer different interaction mechanisms (e.g., pi-pi interactions).
-
-
Optimize Column Temperature:
-
Temperature can influence both the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affect efficiency and selectivity.[10] Lowering the temperature often increases retention and can sometimes improve the resolution of closely eluting peaks. Conversely, increasing the temperature can improve peak efficiency. It is advisable to explore a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition.
-
-
Adjust the Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[11]
-
-
Consider Column Dimensions:
Experimental Protocols
Below are examples of published HPLC and LC-MS/MS methods for the analysis of Medroxyprogesterone. These can serve as a starting point for method development and optimization.
Example HPLC Method
This method was developed for the analysis of Medroxyprogesterone acetate (B1210297) in bulk drug and injectable suspension.[2][13]
| Parameter | Condition |
| Column | Hichrom C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.020 M Acetate Buffer pH 5 (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Temperature | Ambient |
Example LC-MS/MS Method
This method was developed for the quantification of Medroxyprogesterone acetate in human plasma.[7][14]
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse-Plus C18 (2.1 x 50 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B for 1 min, linear to 90% B over 8 min, wash at 90% B for 4 min, re-equilibrate at 60% B for 4 min |
| Flow Rate | 0.8 mL/min |
| Mass Spectrometer | QTRAP® 5500 |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
Method Development Workflow
The following diagram illustrates a general workflow for developing a robust chromatographic method for the separation of Medroxyprogesterone and this compound.
Caption: A systematic workflow for the development of a chromatographic method for Medroxyprogesterone and its deuterated internal standard.
By following the guidance and protocols outlined in this technical support center, researchers can effectively troubleshoot and optimize the chromatographic separation of Medroxyprogesterone and this compound for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UNIST Develops High-entropy MOF for Efficient Deuterium Separation at Elevated Temperatures - Businesskorea [businesskorea.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New material for efficient separation of Deuterium at elevated Temperatures - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]
Addressing peak tailing issues for Medroxyprogesterone-d3 in reversed-phase HPLC
Welcome to the technical support center for addressing chromatographic issues with Medroxyprogesterone-d3. This guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to help you resolve peak tailing in your reversed-phase HPLC analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, and its trailing edge is drawn out.[1] This indicates inefficient chromatography or undesirable chemical interactions within the system.[2][3] For quantitative analysis of this compound, tailing peaks can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby impurities or degradants, compromising the accuracy and reproducibility of your results.[2]
Q2: What are the primary causes of peak tailing for a neutral compound like this compound?
A2: While this compound is a neutral steroid, it possesses polar ketone groups. The primary cause of peak tailing is often secondary polar interactions between these groups and active sites on the stationary phase, particularly with ionized residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) backbone of the column.[4][5] Other common causes include column contamination, column overload, extra-column volume, and improper mobile phase composition.[1][6]
Q3: Can the mobile phase pH affect the peak shape of this compound, even though it's not ionizable?
A3: Yes, indirectly. The mobile phase pH significantly affects the ionization state of residual silanol groups on the silica-based stationary phase. At a mid-range pH (e.g., > 3), silanol groups become deprotonated and negatively charged, which increases their capacity for unwanted secondary interactions with polar analytes, leading to tailing.[2][4] Controlling the pH, typically by lowering it, can suppress silanol ionization and improve peak shape.[4]
Q4: How does the choice of a C18 column affect peak tailing?
A4: The choice of a C18 column is critical. Not all C18 columns are the same. Peak tailing for polar-containing compounds is more common on older, "Type A" silica columns which have a higher concentration of acidic silanol groups and trace metal impurities.[5] Modern, high-purity "Type B" silica columns that are base-deactivated and densely end-capped are highly recommended to minimize these secondary interactions and reduce peak tailing.[4]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Q5: My this compound peak is tailing. Where should I start my investigation?
A5: Start by systematically evaluating the most common causes. The workflow below provides a logical diagnostic sequence. Begin by confirming the issue is reproducible and then investigate the column, mobile phase, and instrument parameters.
Caption: A logical workflow for troubleshooting peak tailing issues.
Q6: How can I determine if my column is the source of the peak tailing?
A6: Column-related issues are a frequent cause of peak tailing.[1]
-
Column Age and Contamination: If the column has been used extensively or with poorly cleaned samples, its performance may degrade.[6] Try flushing the column with a strong solvent (e.g., isopropanol) or, if that fails, replace it with a new one.
-
Column Type: As mentioned, using a modern, base-deactivated, and end-capped C18 column is crucial for minimizing silanol interactions.[2] If you are using an older column type, switching to a more inert phase can resolve the issue.
-
Physical Damage: A void at the column inlet or a partially blocked frit can cause peak distortion.[1][4] Replacing the column is the quickest way to confirm this problem.[4]
The diagram below illustrates how interactions with residual silanols on the stationary phase can cause peak tailing.
Caption: Mechanism of peak tailing via secondary silanol interactions.
Q7: What mobile phase modifications can I make to improve the peak shape?
A7: Optimizing the mobile phase is a powerful tool for correcting peak tailing. Several published methods for Medroxyprogesterone Acetate (B1210297) (MPA) provide excellent starting points.[7]
-
pH Adjustment: Lowering the mobile phase pH to between 2.5 and 4.0 will protonate the residual silanol groups, rendering them less active for secondary interactions.[4] An acetate or phosphate (B84403) buffer is commonly used.[7]
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol interactions more effectively.[1]
-
Organic Modifier: While both acetonitrile (B52724) and methanol (B129727) are common, they can offer different selectivity. Some studies use a high percentage of methanol or acetonitrile combined with a buffer.[7]
-
Additive (Amine Modifier): For particularly stubborn tailing with basic compounds, a small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to block active silanol sites. However, this is less common for neutral compounds and should be used cautiously as it can affect column lifetime.[5]
| Parameter | Recommendation | Rationale |
| Column | Modern, end-capped C18, C8 | Minimizes silanol interactions.[2] |
| Mobile Phase A | 0.02 M Acetate or Phosphate Buffer | Controls pH to suppress silanol activity.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| pH | 3.0 - 5.6 | Suppresses silanol ionization.[4][7] |
| Gradient/Isocratic | Isocratic (e.g., 60:40 or 65:35 Organic:Aqueous) | Common for MPA analysis, providing stable conditions.[7] |
Table 1: Recommended Starting Conditions for Method Optimization.
Experimental Protocol: Systematic Troubleshooting
This protocol outlines a series of experiments to identify and resolve the cause of peak tailing for this compound.
Objective: To systematically improve the peak symmetry of this compound to achieve a USP tailing factor (T) of ≤ 1.5.
Materials:
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate or ammonium (B1175870) acetate.
-
Phosphoric acid or acetic acid for pH adjustment.
-
This compound reference standard.
-
A new, high-quality end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Methodology:
-
Establish a Baseline:
-
Inject your this compound standard using your current method and record the chromatogram.
-
Calculate the USP tailing factor. This is your baseline for comparison.
-
-
Step 1: Isolate the Column as a Variable.
-
Replace the existing column with a new, recommended C18 column.
-
Equilibrate the new column with your mobile phase for at least 30 minutes.
-
Inject the standard again. If peak tailing is significantly reduced, the original column was the primary cause.
-
-
Step 2: Optimize Mobile Phase pH.
-
Prepare three mobile phases with varying pH values. Mobile Phase A: 0.02 M Potassium Phosphate Buffer. Mobile Phase B: Acetonitrile.
-
Condition 1: pH 5.5 (e.g., 60% ACN, 40% Buffer pH 5.6).[7]
-
Condition 2: pH 4.0 (Adjust buffer with phosphoric acid).
-
Condition 3: pH 3.0 (Adjust buffer with phosphoric acid).
-
-
For each condition, equilibrate the column thoroughly and inject the standard. Compare the tailing factors.
-
-
Step 3: Evaluate Sample Concentration and Solvent.
-
Prepare two dilutions of your standard: one at half the original concentration and one at double the concentration.
-
Inject all three concentrations. If tailing improves significantly at lower concentrations, you may be experiencing column overload.[1][3]
-
Ensure your sample is dissolved in the initial mobile phase composition. If a stronger solvent is used for the sample, it can cause peak distortion.[6]
-
Data Analysis:
Organize your results in a table to clearly compare the effects of each change.
| Experiment | Column | Mobile Phase pH | Concentration (µg/mL) | Tailing Factor (T) | Observations |
| Baseline | Old C18 | 6.5 | 10 | 2.1 | Severe Tailing |
| Step 1 | New C18 | 6.5 | 10 | 1.6 | Improvement |
| Step 2.1 | New C18 | 5.5 | 10 | 1.4 | Acceptable |
| Step 2.2 | New C18 | 4.0 | 10 | 1.2 | Good Symmetry |
| Step 2.3 | New C18 | 3.0 | 10 | 1.1 | Excellent Symmetry |
| Step 3.1 | New C18 | 3.0 | 5 | 1.0 | Excellent Symmetry |
| Step 3.2 | New C18 | 3.0 | 20 | 1.3 | Minor Tailing |
Table 2: Example Data from a Systematic Troubleshooting Experiment.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS/MS transition parameters for Medroxyprogesterone-d3
This guide provides troubleshooting information and frequently asked questions for optimizing tandem mass spectrometry (MS/MS) transition parameters for Medroxyprogesterone-d3, a common internal standard used in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: this compound (molecular formula: C₂₂H₂₉D₃O₃) has a monoisotopic mass of approximately 347.5 g/mol .[1][2] When using positive mode electrospray ionization (ESI+), the expected precursor ion is the protonated molecule, [M+H]⁺. Therefore, you should look for a precursor ion with a mass-to-charge ratio (m/z) of approximately 348.5 . It is crucial to confirm this by infusing a standard solution and performing a Q1 scan.
Q2: How do I identify the most sensitive and specific product ions for my MRM transitions?
A2: After confirming the precursor ion (e.g., m/z 348.5), you should perform a product ion scan. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragment ions in the third quadrupole (Q3). The most intense and stable fragment ions should be selected as potential transitions. For robust quantification, it is recommended to select at least two transitions: a "quantifier" (most abundant) and a "qualifier" (second most abundant) to ensure specificity. A common fragmentation pathway for steroids is the neutral loss of water (H₂O).
Q3: What are good starting parameters for collision energy (CE) and declustering potential (DP) / cone voltage (CV)?
A3: These parameters are highly instrument-dependent. However, for a steroid molecule of this size, you can use the following as a starting point and optimize from there:
-
Collision Energy (CE): Start with a range of 15-35 eV. The optimal energy will vary for each product ion.
-
Declustering Potential (DP) / Cone Voltage (CV): Begin with a value between 50-90 V. This parameter helps to desolvate the ions and prevent cluster formation.
The optimal values are achieved when the signal intensity for the product ion is maximized. Most modern mass spectrometer software platforms offer automated optimization protocols that ramp these voltages to determine the ideal settings.
Q4: I am observing a very low or unstable signal. What are the common causes and troubleshooting steps?
A4: Low or unstable signal during infusion can be caused by several factors. Follow these troubleshooting steps:
-
Check for Clogs: Ensure the infusion line, syringe, and emitter are not blocked.
-
Verify Flow Rate: Confirm that the syringe pump is operating correctly and delivering a stable flow (e.g., 5-10 µL/min).
-
Inspect the ESI Source: Look at the spray needle to ensure a stable and fine Taylor cone is formed. An unstable spray will lead to an erratic signal.
-
Optimize Source Conditions: Adjust source parameters such as gas flows (nebulizer, heater gas) and temperature. These settings can significantly impact desolvation and ionization efficiency.
-
Confirm Standard Concentration: Ensure the concentration of the this compound standard is appropriate (e.g., 100-500 ng/mL). If it's too low, the signal may be weak.
-
Check Tuning Parameters: Double-check that you have entered the correct precursor m/z value in your method.
Q5: How can I ensure my method differentiates this compound from the non-deuterated Medroxyprogesterone?
A5: The 3 Dalton mass difference provides excellent specificity. The precursor ion for the non-deuterated analog is ~m/z 345.5.[3] By setting your precursor ion in Q1 to m/z 348.5, you will specifically isolate the deuterated internal standard. The corresponding product ions for this compound will also be 3 Daltons heavier than those of the non-deuterated compound, provided the deuterium (B1214612) label is not on a fragment that is lost. In this case, the label is on the 6-methyl group, which is a stable part of the steroid core.[2]
MS/MS Parameter Summary
This table provides a starting point for the key MS/MS parameters for this compound. Note: These values must be empirically optimized on your specific instrument.
| Parameter | Value | Description |
| Compound | This compound | Deuterated internal standard.[4] |
| Ionization Mode | ESI Positive | Electrospray ionization is commonly used for this class of compounds. |
| Precursor Ion [M+H]⁺ (m/z) | ~348.5 | The protonated molecule to be isolated in Q1. |
| Product Ion 1 (Quantifier) | ~330.5 | Corresponds to the neutral loss of one water molecule (H₂O). |
| Product Ion 2 (Qualifier) | ~312.5 | Corresponds to the neutral loss of a second water molecule. |
| Collision Energy (CE) | 15 - 35 eV | Must be optimized for each transition. |
| Declustering Potential (DP) | 50 - 90 V | Instrument-specific; optimize for maximum precursor signal. |
Experimental Protocol: Parameter Optimization by Infusion
Objective: To empirically determine the optimal Multiple Reaction Monitoring (MRM) transitions and associated parameters (CE, DP) for this compound.
Materials:
-
This compound certified reference standard.
-
HPLC-grade methanol (B129727) and water.
-
Calibrated syringe pump.
-
Tandem quadrupole mass spectrometer.
Procedure:
-
Standard Preparation: Prepare a 100 ng/mL solution of this compound in a suitable solvent, typically 50:50 methanol:water.
-
Infusion Setup:
-
Load the standard solution into a syringe.
-
Place the syringe in the infusion pump and set a stable flow rate (e.g., 10 µL/min).
-
Connect the syringe to the mass spectrometer's ESI source. A T-piece can be used to introduce the infusion flow into the LC mobile phase stream if desired.
-
-
Precursor Ion Identification (Q1 Scan):
-
Set the mass spectrometer to scan Q1 from m/z 300 to 400 in profile mode.
-
Start the infusion and observe the resulting spectrum.
-
Identify the most intense peak, which should correspond to the [M+H]⁺ ion at approximately m/z 348.5. Record the exact measured m/z.
-
-
Product Ion Identification (Product Ion Scan):
-
Create a new experiment, setting the instrument to "Product Ion Scan" or "Daughter Scan" mode.
-
Set the Q1 mass to the exact m/z of the precursor ion identified in the previous step.
-
Set a nominal collision energy (e.g., 25 eV).
-
Acquire data and identify the most abundant and stable product ions in the Q3 scan. These are your potential quantifier and qualifier ions.
-
-
MRM Transition Optimization (CE and DP):
-
Set up an MRM method with the precursor ion and the selected product ions.
-
Use the instrument's automated optimization feature or manually create a series of experiments to ramp the Collision Energy (CE) for each transition (e.g., in 2 eV steps from 15 to 35 eV).
-
Record the CE value that produces the maximum signal intensity for each product ion.
-
Similarly, ramp the Declustering Potential (DP) or Cone Voltage (CV) (e.g., in 5 V steps from 50 to 90 V) while monitoring the precursor ion signal to find the value that yields the highest intensity.
-
-
Final Method:
-
Create the final MRM method using the optimized precursor m/z, product ion m/z values, and their corresponding optimal CE and DP settings.
-
Visualizations
Caption: Workflow for optimizing MS/MS parameters.
Caption: Troubleshooting logic for low or unstable signal.
References
Technical Support Center: Strategies to Reduce Medroxyprogesterone-d3 Carryover in Autosamplers
Welcome to the technical support center for troubleshooting and reducing autosampler carryover of Medroxyprogesterone-d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during LC-MS analysis.
Troubleshooting Guide
Q1: I am observing carryover of this compound in my blank injections following a high concentration sample. How can I confirm the source of the carryover?
A1: Identifying the source of carryover is the first critical step. The issue can generally be traced to one of three areas: the autosampler, the chromatography column, or the sample preparation process.[1] A systematic approach will help you pinpoint the origin.
Experimental Protocol: Isolating the Source of Carryover
-
Injection of Solvent Blank: Fill a clean autosampler vial with your mobile phase or a solvent known to be free of this compound and inject it. If a peak corresponding to this compound is still observed, the contamination may be within the LC system itself (tubing, solvent lines).
-
Bypass the Sample Preparation Process: Prepare a blank sample by taking your sample matrix (e.g., plasma) that has not been through the extraction process and inject it. If this blank is clean, but a blank that has gone through sample preparation shows carryover, the contamination source is likely within your sample preparation steps (e.g., glassware, pipettes, reagents).
-
Column vs. Autosampler: If the above steps point towards the LC system, the next step is to differentiate between the column and the autosampler.
-
Inject a high-concentration sample of this compound followed by a blank injection.
-
If carryover is observed, replace the analytical column with a new, unused column and inject another blank.
-
If the carryover peak disappears, the column is the likely source. If the peak persists, the autosampler is the primary suspect.[2]
-
Q2: My troubleshooting experiments suggest the autosampler is the source of this compound carryover. What are the common causes within the autosampler?
A2: Autosampler-related carryover for a hydrophobic compound like this compound is often due to adsorption onto surfaces within the sample flow path. Key areas to investigate include:
-
Injector Needle: Residue can adhere to both the inner and outer surfaces of the needle.
-
Sample Loop: The material of the sample loop (e.g., stainless steel) can have active sites where hydrophobic molecules adsorb.
-
Rotor Seal and Valve: Scratches or wear on the rotor seal can create areas where the sample can be trapped and slowly released in subsequent injections.
-
Tubing and Fittings: Connections within the autosampler can also provide sites for sample retention.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of carryover in a bioanalytical method?
A1: While the goal is zero carryover, a common acceptance criterion in the pharmaceutical industry is that the response in a blank injection immediately following the highest calibration standard should be no more than 20% of the response of the lower limit of quantitation (LLOQ).[1] However, this can be method-dependent and should be defined during method validation.
Q2: How can I reduce carryover related to the injector needle?
A2: Optimizing the needle wash is the most effective strategy. This involves selecting an appropriate wash solvent and ensuring the wash volume and duration are sufficient. For a hydrophobic compound like this compound, a strong organic solvent or a mixture of solvents is recommended. Consider the following:
-
Wash Solvent Composition: Use a solvent that has a high capacity to dissolve this compound. A mixture of acetonitrile (B52724) and isopropanol (B130326) or methanol (B129727) and dichloromethane (B109758) can be effective. Adding a small percentage of an acid (e.g., 0.1% formic acid) or a base can sometimes improve the solubility of sticky compounds.
-
Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles. Multiple shorter washes are often more effective than a single large volume wash.
-
Wash Station Design: Some autosamplers have active wash stations that are more effective at cleaning the needle exterior.
Q3: Can the material of the sample loop affect carryover?
A3: Yes, the material of the sample loop can significantly impact carryover, especially for hydrophobic compounds. Stainless steel loops can have active sites that promote adsorption. Replacing a stainless steel loop with one made of PEEK (Polyether Ether Ketone) or Tefzel can reduce this type of interaction.[1]
Q4: What should I do if I suspect the rotor seal is causing the carryover?
A4: Worn or scratched rotor seals are a common source of carryover. If you suspect this is the issue, the rotor seal should be replaced. Regular preventative maintenance of the autosampler, including the replacement of wear-and-tear parts like rotor seals, is crucial for minimizing carryover.
Q5: Are there any software or injection sequence strategies to mitigate the impact of carryover?
A5: Yes, if carryover cannot be completely eliminated, its impact can be minimized through strategic injection sequences. For instance, you can program the sequence to run a blank injection after each high-concentration sample. When analyzing a batch of samples with varying concentrations, it is good practice to sequence them from the lowest expected concentration to the highest.
Experimental Protocols & Data
Protocol: Evaluating the Effectiveness of Different Wash Solvents
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the highest expected concentration in your study.
-
Initial Carryover Assessment:
-
Set the autosampler wash to your current method's parameters.
-
Inject the high-concentration standard.
-
Immediately inject a series of three to five blank samples.
-
Quantify the peak area of this compound in each blank.
-
-
Test Alternative Wash Solvents:
-
Change the autosampler wash solvent to the first test solvent (e.g., 100% Acetonitrile).
-
Flush the wash system thoroughly with the new solvent.
-
Repeat the injection sequence of the high-concentration standard followed by blanks.
-
Repeat this process for all planned wash solvents and mixtures.
-
-
Data Analysis: Calculate the percent carryover for each wash condition using the following formula:
-
% Carryover = (Peak Area in Blank 1 / Peak Area of High-Concentration Standard) x 100
-
Data Presentation: Example of Wash Solvent Effectiveness for this compound Carryover
| Wash Protocol | Composition | Average Carryover in First Blank (%) |
| Protocol A (Control) | 90:10 Water:Acetonitrile | 0.52% |
| Protocol B | 100% Acetonitrile | 0.15% |
| Protocol C | 100% Isopropanol | 0.08% |
| Protocol D | 50:50 Acetonitrile:Isopropanol | 0.04% |
| Protocol E | 50:50 Methanol:Dichloromethane | 0.02% |
Note: The data in this table is for illustrative purposes and represents a typical outcome for a hydrophobic compound. Actual results may vary depending on the specific LC-MS system and conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving carryover issues.
Caption: Potential sources of carryover within an autosampler.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Medroxyprogesterone Acetate Analysis Using a Deuterated Internal Standard, Adhering to ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in biological matrices. The methodology presented incorporates the use of Medroxyprogesterone-d3 as an internal standard (IS) and aligns with the stringent requirements of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This document is intended to serve as a practical resource for researchers and scientists involved in drug development and pharmacokinetic studies.
Introduction to Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process in drug development, ensuring that the method is suitable for its intended purpose.[1][3] For quantitative analysis of drugs and their metabolites in biological samples, LC-MS/MS has become the gold standard due to its high selectivity, sensitivity, and specificity.[4][5] The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring data quality and consistency for regulatory submissions.[1][2]
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS assays.[4] Deuterated analogues of the analyte exhibit similar extraction recovery and ionization response, effectively compensating for variability during sample preparation and analysis.[4]
Comparative Overview of Validation Parameters
A full validation of a bioanalytical method according to ICH M10 guidelines encompasses several key parameters.[1] The following table summarizes these parameters and provides typical acceptance criteria for an LC-MS/MS method for Medroxyprogesterone Acetate.
| Validation Parameter | ICH M10 Guideline Requirement | Typical Acceptance Criteria for Medroxyprogesterone LC-MS/MS |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1] | No significant interfering peaks at the retention time of MPA and MPA-d3 in blank matrix from at least 6 different sources. Response of interfering components should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[1] |
| Calibration Curve | A minimum of a blank, a zero sample (blank + IS), and 6 non-zero calibration standards.[1] | Linear range typically from 0.1 to 10 ng/mL.[6][7] Correlation coefficient (r²) > 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[1] | Mean accuracy within ±15% of the nominal concentration (±20% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).[7][8] |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1] | Signal-to-noise ratio ≥ 5. Accuracy and precision within ±20% of nominal values. Typically in the range of 25-200 pg/mL.[8] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.[1] | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix. |
| Carry-over | The appearance of an analyte in a sample from a preceding sample. | Response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[1] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[1] | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
| Dilution Integrity | To validate the dilution of samples with concentrations above the Upper Limit of Quantification (ULOQ). | Accuracy and precision of diluted samples should be within ±15%. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting Medroxyprogesterone Acetate from plasma or serum is Solid-Phase Extraction (SPE).[9]
Materials:
-
Human plasma/serum
-
Medroxyprogesterone Acetate (MPA) and this compound (MPA-d3) reference standards
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized)
-
C18 SPE cartridges
Procedure:
-
Spiking: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of MPA. Spike all samples (except blank) with a fixed concentration of MPA-d3 internal standard solution.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.
-
Elution: Elute MPA and MPA-d3 with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Solid-Phase Extraction of Medroxyprogesterone Acetate.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Medroxyprogesterone Acetate (MPA): m/z 387.3 → 327.2
-
This compound (MPA-d3): m/z 390.3 → 330.2
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Caption: Schematic of the LC-MS/MS system for Medroxyprogesterone analysis.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for the quantitative analysis of Medroxyprogesterone Acetate, other techniques have been used historically.
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity, specificity, and selectivity.[4][5] Shorter sample preparation and run times compared to GC-MS.[4] Ability to multiplex.[4] | Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good sensitivity and specificity. | Requires derivatization of the analyte, which is time-consuming.[4] Lower throughput.[4] |
| Radioimmunoassay (RIA) | Historically used and can be sensitive. | Lacks the specificity of mass spectrometry methods and can suffer from cross-reactivity with metabolites, potentially leading to overestimation of the drug concentration.[4] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Lower cost and simpler instrumentation. | Lacks the sensitivity and specificity required for bioanalytical studies at therapeutic concentrations. |
Conclusion
The validation of an LC-MS/MS method for the quantification of Medroxyprogesterone Acetate using this compound as an internal standard, in accordance with ICH M10 guidelines, ensures the generation of reliable and reproducible data for pharmacokinetic and other clinical studies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate this critical bioanalytical assay. Adherence to these principles is paramount for regulatory acceptance and the overall success of drug development programs.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 7. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Gold Standard for Progestin Analysis: A Comparative Guide to Medroxyprogesterone-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in steroid analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. This guide provides an objective comparison of Medroxyprogesterone-d3 with other common internal standards used in the analysis of synthetic and endogenous progestins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data from published literature, this document details performance characteristics, experimental protocols, and the underlying principles of steroid signaling to aid in the selection of the most appropriate internal standard for your analytical needs.
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] These compounds are structurally almost identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[1] This near-identical chemical behavior ensures that the internal standard experiences similar extraction recovery and matrix effects as the analyte, allowing for accurate correction of signal variations.[1][2]
This compound is the deuterium-labeled version of Medroxyprogesterone (B1676146), a synthetic progestin.[3] It is designed to serve as an internal standard for the quantitative analysis of medroxyprogesterone and other structurally related progestins.[4] Its utility lies in its ability to mimic the behavior of the target analyte during sample preparation and analysis, thereby compensating for variations that can lead to inaccurate quantification.
Performance Comparison of Internal Standards
While direct head-to-head comparative studies for a wide panel of progestins using this compound are not extensively published, we can construct a comparison based on typical performance characteristics observed for different classes of internal standards in steroid analysis. The following tables illustrate the expected performance of this compound against other deuterated and non-deuterated internal standards.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Metric | This compound | Other Deuterated Progestins (e.g., Progesterone-d9) | Structural Analog (e.g., Deoxycorticosterone acetate) |
| Co-elution with Analyte | Nearly identical retention time | Nearly identical retention time | Different retention time |
| Matrix Effect Compensation | Excellent | Excellent | Variable to poor |
| Recovery Correction | Excellent | Excellent | Variable |
| Accuracy (% Bias) | Typically < ±10%[5] | Typically < ±15%[6] | Can be > ±20% |
| Precision (%RSD) | Typically < 15%[1][5] | Typically < 15%[6] | Can be > 20% |
| Potential for Crosstalk | Low, mass difference of 3 Da | Low, mass difference varies | High, if isobaric |
| Commercial Availability | Readily available[3][4] | Varies by specific steroid | Generally available |
Table 2: Typical Lower Limits of Quantification (LLOQ) for Progestins using Deuterated Internal Standards
| Analyte | LLOQ (pg/mL) | Reference |
| Medroxyprogesterone Acetate (B1210297) (MPA) | 200 | [5] |
| Medroxyprogesterone Acetate (MPA) | 50 | [1][7] |
| Progesterone (B1679170) | 500 | [6] |
| Drospirenone | 2.4 | [8] |
| Chlormadinone acetate | 78.1 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments in steroid analysis using a deuterated internal standard like this compound. These protocols are based on established methods in the scientific literature.[5][7]
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is suitable for the extraction of progestins from serum or plasma.
-
Sample Aliquoting: Aliquot 500 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 1 mL of acetonitrile (B52724) to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of clean tubes.
-
Liquid-Liquid Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to each tube. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of progestins.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes of interest. For example, starting at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both the analyte and this compound by infusing standard solutions.
Signaling Pathways and Experimental Workflows
To understand the biological context of progestin analysis and the importance of accurate quantification, it is crucial to consider their signaling pathways. Medroxyprogesterone, the unlabeled counterpart of this compound, primarily acts through the progesterone receptor (PR) but also exhibits androgenic activity by binding to the androgen receptor (AR).[9]
Progesterone Receptor Signaling Pathway.
Medroxyprogesterone can also exert effects through the androgen receptor, which can be relevant in certain physiological and pathological contexts.[10]
Androgenic Signaling of Medroxyprogesterone.
The analytical workflow for steroid quantification using an internal standard is a multi-step process designed to ensure accuracy and precision.
Steroid Analysis Workflow.
Conclusion
The selection of an appropriate internal standard is paramount for robust and reliable steroid analysis. This compound, as a deuterated analog of a widely used synthetic progestin, offers an excellent solution for the accurate quantification of medroxyprogesterone and potentially other structurally similar progestins. Its ability to co-elute with the analyte and experience identical matrix effects and extraction efficiencies makes it superior to structural analog internal standards. While other deuterated standards for specific progestins are also effective, this compound provides a valuable tool, particularly when medroxyprogesterone is the primary analyte of interest. The experimental protocols and performance data presented in this guide underscore the importance of using stable isotope-labeled internal standards and provide a framework for the development and validation of high-quality bioanalytical methods in steroid research.
References
- 1. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Medroxy Progesterone-d3 | LGC Standards [lgcstandards.com]
- 4. Medroxyprogesterone acetate-D3 - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]
- 5. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofins.com [eurofins.com]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activity of medroxyprogesterone acetate, an androgenic ligand, in ovarian cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Rigor: An Inter-Laboratory Cross-Validation of Quantitative Medroxyprogesterone Assays Utilizing Medroxyprogesterone-d3
In the landscape of pharmaceutical development and clinical trials, the ability to obtain consistent and reproducible quantitative data for therapeutic agents across multiple laboratories is paramount. This guide provides a comprehensive comparison of methodologies and performance data for the quantitative analysis of medroxyprogesterone (B1676146), a synthetic progestin, with a focus on the application of its deuterated internal standard, Medroxyprogesterone-d3. The objective is to present a framework for inter-laboratory cross-validation, a critical process for ensuring data integrity in multi-site studies.[1]
This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection and validation of robust analytical methods. The data presented herein is a synthesis of published single-laboratory validation studies, which serves as a benchmark for what can be expected when undertaking a cross-validation exercise.
Comparative Performance of Quantitative Assays
The performance of a quantitative bioanalytical method is assessed by several key parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize these metrics from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of medroxyprogesterone acetate (B1210297) (MPA), the ester prodrug of medroxyprogesterone, in human plasma. The use of a stable isotope-labeled internal standard like this compound is a common practice in these assays to improve accuracy and precision.[2]
| Parameter | Method A | Method B | Method C | Alternative Method (HPLC-UV) |
| Linearity (Range) | 0.05 - 6.0 ng/mL | 0.10 - 8.0 µg/L | 200 - 10,000 pg/mL | 0.0576 - 0.1134 mg/mL |
| Correlation Coefficient (r or R²) | r = 0.998 | Not Reported | Not Reported | R² > 0.999 |
| Intra-day Precision (%RSD) | < 18.8% | < 9.0% | ≤ 15.2% | < 0.2% |
| Inter-day Precision (%RSD) | < 18.8% | < 9.0% | ≤ 15.2% | Not Reported |
| Accuracy | 96.2 - 108.7% | Not Reported | ≤ ±9.6% | 98 - 102% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 40 ng/L | 200 pg/mL | 3.9 µg/mL |
| Internal Standard | Not specified | Megestrol acetate | Not specified | None |
| Reference | [3] | [4] | [5] | [6] |
Table 1: Comparison of LC-MS/MS and HPLC-UV Method Performance for Medroxyprogesterone Acetate Quantification.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any successful analytical method validation and cross-laboratory comparison. Below is a representative methodology for the quantitative determination of medroxyprogesterone acetate in human plasma by LC-MS/MS, incorporating this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: A 1.0 mL aliquot of plasma is transferred to a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: A precise volume of this compound internal standard solution is added to each plasma sample, except for the blank matrix samples.
-
Extraction: 5.0 mL of pentane (B18724) is added to each tube. The tubes are then capped and vortex-mixed for 5 minutes.
-
Centrifugation: The samples are centrifuged at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: The upper organic layer is transferred to a clean tube.
-
Evaporation: The organic solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: An Agilent 1200 series or equivalent HPLC system.
-
Mass Spectrometer: A Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and methanol (B129727) (Solvent B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for medroxyprogesterone acetate and this compound would be optimized prior to analysis.
Inter-Laboratory Cross-Validation Workflow
The primary goal of an inter-laboratory cross-validation is to ensure that different laboratories using either the same or different validated methods can produce comparable results.[1] This process is crucial when combining data from multiple sites for a single clinical study.
Caption: Workflow for an inter-laboratory cross-validation study.
Signaling Pathway and Logical Relationships
While a traditional signaling pathway is not directly applicable to an analytical method validation, a logical diagram can illustrate the relationship between the analytical components and the desired outcome of a reliable quantitative result.
Caption: Logical flow of the quantitative bioanalytical assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Medroxyprogesterone acetate-D3 - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]
- 3. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 5. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Medroxyprogesterone-d3 Versus a Structural Analog as an Internal Standard in Bioanalysis
In the realm of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true for the analysis of synthetic progestins like Medroxyprogesterone Acetate (MPA) in complex biological matrices. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability. The two most common choices for an internal standard are a stable isotope-labeled (SIL) analog, such as Medroxyprogesterone-d3, and a structurally similar compound. This guide provides an in-depth performance evaluation of this compound against a common structural analog, Megestrol Acetate, supported by experimental data from published literature.
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Medroxyprogesterone.[1] This ensures that it co-elutes chromatographically and experiences the same degree of matrix effects—the suppression or enhancement of the analytical signal by other components in the sample.[2] Structural analogs, while similar, can exhibit differences in retention time, extraction recovery, and ionization efficiency, potentially leading to less accurate quantification.[1]
Performance Metrics: A Comparative Analysis
To illustrate the performance differences, the following tables summarize key validation parameters for the quantification of Medroxyprogesterone Acetate (MPA) using either this compound or Megestrol Acetate as an internal standard. The data is compiled from various studies to provide a comparative overview.
Table 1: Method Validation Parameters
| Parameter | This compound (IS) | Megestrol Acetate (IS) |
| Linearity Range | 200 – 10,000 pg/mL[3] | 0.10 – 8.0 µg/L[4] |
| Intra-day Precision (%RSD) | ≤ 15.2%[3] | < 9.0%[4] |
| Inter-day Precision (%RSD) | ≤ 15.2%[3] | < 9.0%[4] |
| Accuracy | ≤ ±9.6%[3] | Not explicitly stated |
Table 2: Recovery and Matrix Effect
| Parameter | This compound (IS) | Megestrol Acetate (IS) |
| Analyte Recovery | Typically high and consistent with IS | 76.1%[4] |
| Matrix Effect Compensation | High (due to co-elution) | Variable |
Experimental Protocols
The data presented is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for quantifying small molecules in biological fluids. Below are representative experimental protocols.
Method 1: Quantification of MPA using this compound as Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of MPA in human plasma.[3]
-
Sample Preparation:
-
To 600 µL of plasma, add the this compound internal standard.
-
Perform a liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Waters Acquity liquid chromatography system.
-
Column: Agilent Zorbax Eclipse-Plus C18 2.1 × 50 mm (5.0 μm).
-
Mass Spectrometer: QTRAP® 5500 mass analyzer.
-
Ionization Mode: Positive ionization mode.
-
Method 2: Quantification of MPA using Megestrol Acetate as Internal Standard
This protocol is based on an LC-MS/MS method for the determination of MPA in human plasma using Megestrol Acetate as the internal standard.[4]
-
Sample Preparation:
-
To the plasma sample, add the Megestrol Acetate internal standard.
-
Perform a liquid-liquid extraction with N-hexane.
-
The organic layer is separated and evaporated to dryness under nitrogen at 50 °C.
-
The residue is reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Alltech Alltima-C18 column (2.1 mm × 100 mm, 3 μm).
-
Mobile Phase: Methanol and 0.1% methanoic acid (72:28).
-
Flow Rate: 0.2 mL·min-1.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of Medroxyprogesterone, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
The Gold Standard: Assessing Medroxyprogesterone Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring contraceptive efficacy. This guide provides an objective comparison of methodologies for MPA quantification, with a focus on the use of medroxyprogesterone-d3 as a stable isotope-labeled internal standard. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to facilitate informed decisions in analytical method selection.
The Critical Role of the Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting for variations in sample preparation and instrument response. An ideal IS mimics the analyte of interest throughout the analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring high accuracy and precision.
Comparative Performance of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying MPA due to its high sensitivity and specificity.[1] The following tables summarize the performance characteristics of various LC-MS/MS methods for MPA quantification in human plasma, highlighting the use of a deuterated internal standard where specified.
Method Performance Overview
| Method Reference | Internal Standard | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| Hummert et al. (2016) | Not Specified | 200–10,000 | 200 |
| Unnamed Study | Megestrol Acetate | 100-8,000 | 40 |
| Augustine et al. (2014) | Deoxycorticosterone Acetate | 50-500,000 | 50 |
LLOQ: Lower Limit of Quantification
Accuracy and Precision Data
Method 1: Hummert et al. (2016) [2][3][4][5]
| QC Level | Concentration (pg/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| LLOQ | 200 | ≤15.2 | ≤±9.6 |
| Low | 600 | ≤15.2 | ≤±9.6 |
| Mid | 1750 | ≤15.2 | ≤±9.6 |
| High | 8500 | ≤15.2 | ≤±9.6 |
Method 2: Unnamed Study [6]
| QC Level | Inter-day Precision (RSD) | Intra-day Precision (RSD) |
| Not Specified | <9.0% | <9.0% |
Method 3: Augustine et al. (2014) [7]
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Low | 0.5 | <18.8 | 96.2-108.7 |
| High | 5.0 | <18.8 | 96.2-108.7 |
Detailed Experimental Protocols
The following sections detail the methodologies employed in the cited studies, providing a basis for replication and comparison.
Method 1: Protocol based on Hummert et al. (2016)[2][3][4]
-
Sample Preparation: 600 µL of plasma was used for extraction. The extracted samples were evaporated to dryness and reconstituted before injection.
-
Chromatography: A Waters Acquity liquid chromatography system with an Agilent Zorbax Eclipse-Plus C18 column (2.1 × 50 mm, 5.0 μm) was used. The mobile phase consisted of water with 0.1% acetic acid (A) and 100% methanol (B129727) (B).
-
Mass Spectrometry: A QTRAP® 5500 mass analyzer was operated in positive ionization mode for detection.
Method 2: Protocol from an Unnamed Study[7]
-
Sample Preparation: Liquid-liquid extraction was performed using n-hexane. The organic layer was separated and evaporated to dryness at 50°C with nitrogen. The residue was then reconstituted in the mobile phase.
-
Chromatography: An Alltech Alltima-C18 column (2.1 mm × 100 mm, 3 μm) was used with a mobile phase of methanol and 0.1% methanoic acid (72:28) at a flow rate of 0.2 mL/min. The column temperature was maintained at 40°C.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode was used, with detection in selected reaction monitoring (SRM) mode.
Method 3: Protocol based on Augustine et al. (2014)[8]
-
Sample Preparation: 0.5 mL of serum was spiked with the internal standard, followed by the addition of 1 mL of 100 mM potassium phosphate (B84403) (pH 9) and 4 mL of pentane. The mixture was vortexed, shaken, and centrifuged. The organic layer was then transferred and evaporated.
-
Chromatography: An ABI/Sciex 4000QTrap coupled with a Shimadzu 20 Series HPLC was used. Separation was achieved on a Zorbax XDB-C8 column (4.6 × 150 mm, 5 µm). The mobile phase consisted of 0.1% formic acid in water (A) and methanol (B) with a gradient elution.
-
Mass Spectrometry: The analytes were monitored using multiple reaction monitoring (MRM) transitions.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for the quantification of medroxyprogesterone using a deuterated internal standard.
Figure 1. General workflow for medroxyprogesterone quantification.
Figure 2. Role of the deuterated internal standard in analysis.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
Linearity and range determination for a Medroxyprogesterone assay using a deuterated internal standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), with a focus on the linearity and range determination of assays utilizing a deuterated internal standard. The information presented is intended to assist researchers in selecting and validating appropriate analytical methods for their specific study needs.
Performance Comparison of MPA Assays
The quantification of Medroxyprogesterone Acetate is critical in various research and clinical settings, from pharmacokinetic studies to therapeutic drug monitoring. While several analytical techniques are available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its high sensitivity and specificity, especially when coupled with a deuterated internal standard.[1] Below is a summary of the performance characteristics of different MPA assay methodologies.
| Analytical Method | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Deuterated MPA | 0.05 - 6.0 ng/mL[2] | 0.05 ng/mL[2] | High specificity and sensitivity, minimizes matrix effects, considered the gold standard. | Higher initial instrument cost. |
| LC-MS/MS | Structural Analog (e.g., Megestrol Acetate) | 0.10 - 8.0 µg/L (equivalent to 0.10 - 8.0 ng/mL)[3][4] | 40 ng/L (equivalent to 0.04 ng/mL)[3][4] | Good sensitivity and specificity. | Potential for slight differences in ionization efficiency and fragmentation compared to the analyte. |
| LC-MS/MS | Deoxycorticosterone acetate (DOCA) | 0.05 - 500 ng/mL[5] | 0.05 ng/mL[5] | Wide linear range demonstrated.[5] | Not a deuterated analog, which is the ideal internal standard. |
| HPLC-UV | None | 0.0576 - 0.1134 mg/mL (57.6 - 113.4 µg/mL)[6] | 3.9 µg/mL[6] | Lower cost, simpler instrumentation. | Lower sensitivity and specificity, more susceptible to interference.[1] |
| Radioimmunoassay (RIA) | N/A | Varies | Varies | High throughput for large sample numbers. | Potential for cross-reactivity with metabolites leading to overestimation of MPA levels, use of radioactive materials.[1][7] |
Experimental Protocol: Linearity and Range Determination for an LC-MS/MS Assay of MPA using a Deuterated Internal Standard
This protocol outlines the key steps for establishing the linearity and determining the analytical range of a Medroxyprogesterone Acetate assay in human plasma using a deuterated internal standard (e.g., MPA-d3).
1. Preparation of Stock and Working Solutions:
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve Medroxyprogesterone Acetate in a suitable organic solvent (e.g., methanol).
-
Deuterated MPA Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in the same manner.
-
Working Solutions: Prepare a series of working solutions by serially diluting the MPA stock solution with the same solvent to create calibration standards. A separate working solution for the internal standard should also be prepared at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank human plasma with the MPA working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range. A typical range could be 0.05 to 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
3. Sample Extraction:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix. A common LLE method involves the use of n-hexane or pentane.[2][3][4]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 analytical column to separate MPA and the internal standard from endogenous plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).[3][4]
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MPA and the deuterated internal standard.
5. Data Analysis and Acceptance Criteria:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of MPA to the internal standard against the nominal concentration of the calibration standards.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.
-
Range Determination: The analytical range is defined by the concentrations of the lowest and highest calibration standards that meet the acceptance criteria for accuracy and precision. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification - LLOQ). The precision (as coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ).
-
LLOQ Determination: The Lower Limit of Quantification is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.
Workflow for Linearity and Range Determination
Caption: Workflow for establishing linearity and range in an MPA assay.
This guide provides a foundational understanding of the principles and practices involved in determining the linearity and range of a Medroxyprogesterone Acetate assay. For comprehensive validation, additional parameters such as accuracy, precision, selectivity, and stability must also be thoroughly evaluated according to regulatory guidelines.[6][8]
References
- 1. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of mass spectrometry and radioimmunoassay to measure medroxyprogesterone acetate in patients with endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Robustness of an LC-MS/MS Method for Medroxyprogesterone Acetate Quantification: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of an analytical method for Medroxyprogesterone Acetate (B1210297) (MPA) utilizing its deuterated analog, Medroxyprogesterone-d3 (MPA-d3), as an internal standard against an alternative method using a structural analog internal standard. This comparison is supported by detailed experimental protocols, illustrative robustness testing data, and workflow diagrams to aid in informed decision-making for method development and validation.
The use of a stable isotope-labeled internal standard, such as MPA-d3, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. This guide will explore the practical implications of this choice in the context of robustness testing, a key component of method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of Internal Standards
The primary advantage of using a deuterated internal standard like MPA-d3 over a structural analog, such as deoxycorticosterone acetate (DOCA) or another progestin, lies in its ability to more accurately mimic the behavior of the analyte, Medroxyprogesterone Acetate (MPA).
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., DOCA) |
| Chemical Structure | Identical to MPA, with deuterium (B1214612) atoms replacing some hydrogen atoms. | Similar, but not identical, chemical structure to MPA. |
| Physicochemical Properties | Nearly identical to MPA, leading to very similar extraction recovery and chromatographic retention time. | May have different extraction recovery and chromatographic behavior. |
| Matrix Effect Compensation | Co-elution with MPA ensures that both analyte and IS experience similar matrix-induced ion suppression or enhancement, leading to more accurate quantification. | Different retention times can lead to differential matrix effects, potentially compromising accuracy. |
| Robustness | Generally leads to a more robust method as it is less susceptible to minor variations in chromatographic conditions. | The method may be less robust as small changes in mobile phase composition or gradient could alter the relative retention time and response of the IS compared to the analyte. |
| Availability and Cost | Can be more expensive and less readily available than some structural analogs. | Often less expensive and more readily available. |
Robustness Testing of an LC-MS/MS Method Employing this compound
Robustness testing is a critical component of analytical method validation, designed to demonstrate the reliability of a method by introducing small, deliberate variations to the method parameters. The following table presents illustrative data from a robustness study of an LC-MS/MS method for the quantification of MPA in human plasma using MPA-d3 as the internal standard. The acceptance criterion for each tested parameter is that the accuracy of quality control (QC) samples at low and high concentrations should remain within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.
| Parameter Varied | Modification | Low QC (1 ng/mL) - Accuracy (%) | Low QC (1 ng/mL) - Precision (%CV) | High QC (50 ng/mL) - Accuracy (%) | High QC (50 ng/mL) - Precision (%CV) |
| Nominal Method | - | 102.5 | 4.2 | 101.8 | 3.5 |
| Column Temperature | 35°C | 103.1 | 4.5 | 102.3 | 3.8 |
| 45°C | 101.9 | 4.1 | 101.5 | 3.6 | |
| Mobile Phase Flow Rate | 0.45 mL/min | 104.2 | 5.1 | 103.0 | 4.1 |
| 0.55 mL/min | 101.5 | 4.8 | 101.1 | 3.9 | |
| Mobile Phase Composition (Organic Content) | -2% | 105.6 | 6.2 | 104.5 | 5.3 |
| +2% | 100.8 | 5.5 | 100.2 | 4.7 | |
| Injection Volume | 8 µL | 102.8 | 4.6 | 102.0 | 3.7 |
| 12 µL | 102.1 | 4.4 | 101.6 | 3.5 |
The data in this table demonstrates that the analytical method is robust to small variations in column temperature, mobile phase flow rate, mobile phase composition, and injection volume, as all accuracy and precision values remain well within the acceptance criteria.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 10°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method for MPA Quantification
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0-0.5 min: 50% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 50% B
-
3.6-5.0 min: Equilibrate at 50% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
MPA: 387.3 -> 327.2
-
MPA-d3: 390.3 -> 330.2
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind robustness testing, the following diagrams are provided.
A Comparative Guide to the Use of Medroxyprogesterone-d3 as a Reference Standard in Proficiency Testing Schemes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Medroxyprogesterone-d3 and its non-deuterated counterpart when used as reference standards in analytical testing, particularly within the framework of proficiency testing (PT) schemes. The use of stable isotope-labeled internal standards is crucial for achieving the highest accuracy and reliability in quantitative analysis, a cornerstone of effective drug development and clinical research.
The Critical Role of Reference Standards in Proficiency Testing
Proficiency testing is a vital component of laboratory quality assurance, providing an external assessment of a laboratory's ability to produce accurate and reliable results.[1] PT schemes involve the distribution of the same sample to multiple laboratories, with the results being compared to a reference value. The accuracy of this reference value is paramount, and it is here that high-purity, well-characterized reference standards play a critical role.
This compound vs. Non-Deuterated Medroxyprogesterone (B1676146): A Technical Comparison
The primary advantage of using this compound over its non-deuterated form lies in the principles of isotope dilution mass spectrometry (ID-MS), the gold standard for high-accuracy quantitative analysis.[2]
This compound (Isotope-Labeled Internal Standard):
-
Minimizes Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in a mass spectrometer, leading to ion suppression or enhancement.[3] Because this compound is chemically identical to the non-labeled analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate quantification.[4]
-
Corrects for Variability in Sample Preparation: Losses of the analyte during extraction, handling, and derivatization are common sources of error. When this compound is added at the beginning of the sample preparation process, it experiences the same procedural losses as the non-labeled analyte. The consistent ratio between the two compensates for this variability.[5]
-
Improves Precision and Accuracy: By accounting for both matrix effects and procedural variability, the use of a deuterated internal standard significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the measurement.[6] This is particularly critical in proficiency testing, where the goal is to assess the true performance of a laboratory's analytical method.
Non-Deuterated Medroxyprogesterone (External Standard):
-
Susceptible to Matrix Effects: When used as an external standard, the non-deuterated compound is analyzed separately from the sample. Therefore, it does not account for the unique matrix effects present in each individual sample, potentially leading to inaccurate results.
-
Does Not Correct for Sample Preparation Losses: An external standard cannot compensate for the loss of analyte that may occur during the extraction and processing of the sample.
-
Lower Confidence in Results: Due to the uncorrected sources of error, quantitative results obtained using only an external standard are generally considered less reliable than those obtained with an isotope-labeled internal standard.
Data Presentation: Performance of Analytical Methods
The following tables summarize typical performance characteristics of analytical methods for the quantification of Medroxyprogesterone Acetate (B1210297) (MPA), a closely related and widely analyzed compound. This data is illustrative of the performance that can be expected when employing this compound as an internal standard in LC-MS/MS and HPLC-UV methods.
Table 1: Comparison of LC-MS/MS and HPLC-UV Method Performance for MPA Analysis
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL | 3.9 µg/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 pg/mL | Not Specified |
| Linearity (R²) | > 0.99 | > 0.999 |
| Intra-assay Precision (%CV) | ≤ 15.2% | < 0.2% |
| Inter-assay Precision (%CV) | ≤ 15.2% | Not Specified |
| Accuracy | ± 9.6% | 98% to 102% |
Experimental Protocols
LC-MS/MS Method for Medroxyprogesterone Acetate (MPA) Quantification in Human Plasma[7]
-
Sample Preparation:
-
To 600 µL of plasma, add the internal standard (this compound).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Waters Acquity liquid chromatography system.
-
Column: Agilent Zorbax Eclipse-Plus C18 2.1 × 50 mm (5.0 μm).
-
Mobile Phase: A gradient of methanol (B129727) and water with a suitable modifier (e.g., 0.1% acetic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: QTRAP® 5500 mass analyzer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both MPA and this compound are monitored.
-
HPLC-UV Method for Medroxyprogesterone Acetate (MPA) Quantification[8]
-
Sample Preparation:
-
Extract MPA from the sample matrix using a suitable solvent.
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (e.g., 60:40 v/v), with pH adjusted to 5.6.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Mandatory Visualizations
Conclusion
The use of this compound as a reference standard, particularly as an internal standard in mass spectrometry-based methods, offers significant advantages over its non-deuterated counterpart for proficiency testing schemes. Its ability to correct for analytical variability inherent in complex biological matrices and sample preparation procedures leads to more accurate and reliable data. This, in turn, allows for a more robust assessment of a laboratory's true performance, ultimately contributing to higher quality data in research, clinical diagnostics, and drug development. For any laboratory participating in proficiency testing for steroid hormones, the use of isotopically labeled internal standards like this compound is a best practice that should be strongly considered.
References
- 1. Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. External quality assessment of steroid hormone assays in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis and purity evaluation of medroxyprogesterone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Medroxyprogesterone-d3 and 13C-labeled Medroxyprogesterone as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comparative analysis of two stable isotope-labeled internal standards for Medroxyprogesterone (B1676146): the deuterated form (Medroxyprogesterone-d3) and the carbon-13 labeled form (13C-labeled Medroxyprogesterone).
The ideal internal standard co-elutes with the analyte, experiences identical ionization and matrix effects, and is easily distinguishable by the mass spectrometer. While both this compound and 13C-labeled Medroxyprogesterone serve this purpose, their inherent isotopic properties can lead to significant differences in analytical performance. This guide will delve into these differences, supported by general principles of isotope dilution mass spectrometry and available experimental data for Medroxyprogesterone and analogous steroid hormones.
Key Performance Characteristics: A Head-to-Head Comparison
The choice between a deuterated and a 13C-labeled internal standard can significantly impact assay robustness and accuracy. Carbon-13 labeled standards are generally considered the gold standard due to their superior stability and closer physicochemical properties to the unlabeled analyte.
| Feature | This compound (Deuterated) | 13C-labeled Medroxyprogesterone | Rationale & Implications |
| Isotopic Stability | Variable | High | Deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly at labile positions. 13C atoms are integrated into the carbon backbone, making them highly stable and not prone to exchange. |
| Chromatographic Co-elution | Potential for Shift | Excellent | The C-D bond is slightly weaker than the C-H bond, which can lead to a slight difference in retention time, with the deuterated standard often eluting slightly earlier. This can lead to differential matrix effects and impact accuracy.[1][2] The physicochemical properties of 13C-labeled standards are virtually identical to the native analyte, ensuring perfect co-elution and more effective compensation for matrix effects. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shift | Excellent | If the deuterated internal standard does not perfectly co-elute with the analyte, it may not experience the exact same degree of ion suppression or enhancement, leading to inaccurate quantification.[3] Because 13C-labeled standards co-elute perfectly, they provide the most accurate compensation for matrix effects. |
| Potential for Isotopic Interference | Higher | Lower | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra. The natural abundance of 13C is approximately 1.1%, which can lead to a small contribution to the analyte's M+1 and M+2 peaks, but this is generally manageable with sufficient mass separation. |
| Commercial Availability & Cost | More readily available and generally less expensive. | Less common and typically more expensive due to more complex synthesis. | The cost and availability of the internal standard are practical considerations in method development. |
Experimental Data Summary
While a direct comparative study between this compound and 13C-labeled Medroxyprogesterone was not identified in the reviewed literature, the following tables summarize representative validation data from studies using a deuterated internal standard for Medroxyprogesterone Acetate (B1210297) (a closely related prodrug) and a 13C-labeled internal standard for Progesterone, a structurally similar steroid hormone. This data provides insight into the expected performance of each type of internal standard.
Table 1: Representative Performance Data for Medroxyprogesterone Acetate Quantification using a Deuterated Internal Standard
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.05 - 6.0 ng/mL (r = 0.998) | Kim et al., 2001 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Kim et al., 2001 |
| Accuracy | 96.2 - 108.7% | Kim et al., 2001 |
| Precision (RSD) | < 18.8% | Kim et al., 2001 |
Table 2: Representative Performance Data for Progesterone Quantification using a 13C-labeled Internal Standard
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.151 - 24.42 ng/g | Tai et al. (as cited in) |
| Lower Limit of Quantification (LLOQ) | 0.151 ng/g | Tai et al. (as cited in) |
| Accuracy | Not explicitly stated | |
| Precision (RSD) | Not explicitly stated |
Experimental Protocols
The following are generalized experimental protocols for the quantification of Medroxyprogesterone from a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer a precise volume (e.g., 1.0 mL) of the plasma sample into a clean extraction tube.
-
Internal Standard Spiking: Add a small, precise volume of the internal standard working solution (this compound or 13C-labeled Medroxyprogesterone) to each sample, calibrator, and quality control sample.
-
Extraction: Add an appropriate organic extraction solvent (e.g., pentane (B18724) or n-hexane).[4]
-
Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid, is employed to achieve separation.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Medroxyprogesterone.[4]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[4]
-
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for Medroxyprogesterone quantification.
Caption: Key characteristics of deuterated vs. 13C-labeled standards.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While this compound can be a suitable internal standard, particularly when cost and availability are primary concerns, it is essential for researchers to be aware of the potential for chromatographic shifts and isotopic instability. Careful method validation is crucial to ensure that these potential issues do not compromise the accuracy of the results.
For the most demanding applications, where the highest level of accuracy and data integrity is required, 13C-labeled Medroxyprogesterone is the recommended internal standard . Its superior isotopic stability and identical chromatographic behavior to the unlabeled analyte provide the most effective compensation for matrix effects and other sources of analytical variability, leading to more reliable and defensible data. The investment in a 13C-labeled standard is justified by the increased confidence in the final quantitative results.
References
Justification for the selection of Medroxyprogesterone-d3 as an internal standard in a new analytical method
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the development of robust and reliable analytical methods for the quantification of synthetic progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA), the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides a comprehensive justification for the selection of Medroxyprogesterone-d3, a stable isotope-labeled (SIL) internal standard, over non-deuterated alternatives. The superior performance of SILs in mitigating analytical variability, particularly in complex biological matrices, will be objectively demonstrated through a comparative analysis of their performance characteristics, supported by experimental data.
The Critical Role of Internal Standards in Analytical Chemistry
Internal standards are essential in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. They are compounds of known concentration added to every sample, including calibrators and quality controls, before sample processing. The primary function of an internal standard is to compensate for variations that can occur during the analytical workflow, such as:
-
Matrix Effects: Endogenous components of a biological sample (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement and, consequently, inaccurate quantification.
-
Extraction Recovery: The efficiency of extracting the analyte from the sample matrix can vary between samples.
-
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can occur during an analytical run.
By using the ratio of the analyte's response to the internal standard's response for quantification, these variations can be effectively normalized, leading to more accurate and precise results.
The "Gold Standard": Deuterated Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by the aforementioned sources of variability. For this reason, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1]
This compound is structurally identical to medroxyprogesterone, with the only difference being the replacement of three hydrogen atoms with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical. This ensures that this compound co-elutes with MPA during chromatography and experiences the same degree of matrix effects and extraction efficiency.
In contrast, non-deuterated internal standards are typically structural analogs of the analyte, such as megestrol (B1676162) acetate, which has been used in some MPA assays.[2] While structurally similar, they are not identical and may exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte. This can lead to inadequate compensation for analytical variability and potentially compromise the accuracy and precision of the results.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
| Validation Parameter | Method A: Stable Isotope-Labeled IS (d4-Kahalalide F) | Method B: Structural Analog IS (Butyric Acid Analog) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | -5.0% to 6.2% | -12.5% to 14.8% |
| Precision (% RSD) | ≤ 8.5% | ≤ 14.2% |
| Recovery (%) | 85.2% ± 5.1% | 78.9% ± 9.8% |
| Matrix Effect (% CV) | 4.3% | 13.7% |
Data adapted from a comparative study on Kahalalide F to illustrate the performance differences between internal standard types.[3]
As the data suggests, the stable isotope-labeled internal standard provided superior accuracy and precision, with lower variability in recovery and significantly better compensation for matrix effects. This is a direct result of its chemical and physical similarity to the analyte.
Experimental Protocols
The following is a representative experimental protocol for the quantification of medroxyprogesterone acetate in human plasma using a stable isotope-labeled internal standard, adapted from established methods.[4][5]
Sample Preparation
-
To 600 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the working internal standard solution (this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 1.2 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: Waters Acquity UPLC or equivalent
-
Column: Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: 50% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 50% B
-
2.6-3.5 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: QTRAP® 5500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Medroxyprogesterone Acetate: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 3] -> [Product Ion]
-
Mandatory Visualizations
Caption: Logical justification for selecting a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Medroxyprogesterone-d3
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Medroxyprogesterone-d3. The following procedures are designed to ensure a safe laboratory environment by outlining detailed operational steps, personal protective equipment (PPE) requirements, and disposal plans.
Hazard Identification and Risk Assessment
This compound, a deuterated form of Medroxyprogesterone, is a synthetic progestin. While some safety data sheets (SDS) may classify it as non-hazardous, others for the parent compound, Medroxyprogesterone Acetate, indicate significant health risks.[1] It is crucial to handle this compound with the care required for hazardous materials due to its physiological activity and potential risks.
Key Hazards:
-
Carcinogenicity: Suspected of causing cancer.[2] It is classified by IARC as Group 2B, possibly carcinogenic to humans.
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[2][3] Overexposure may lead to reproductive disorders.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[2]
Due to these potential hazards, a thorough risk assessment should be conducted before any handling, and all personnel must be trained on the associated risks and proper safety procedures.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on the operation being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Safety glasses with side-shields or chemical safety goggles.[1] | Impervious gloves (e.g., nitrile or latex). | Lab coat or impervious clothing.[1] | Use in a chemical fume hood. If not feasible, a NIOSH-certified air-purifying respirator with a type 95 filter is recommended, especially if dust generation is likely. |
| Handling Solutions | Safety glasses with side-shields or chemical safety goggles. | Impervious gloves (e.g., nitrile or latex).[5] | Lab coat or impervious clothing. | Use in a chemical fume hood or well-ventilated area.[4] |
| Cleaning Spills | Chemical safety goggles and/or face shield.[4] | Heavy-duty impervious gloves. | Impervious clothing or chemical-resistant suit.[1] | Air-purifying respirator with appropriate cartridges for vapors/mists.[1] |
| Routine Medical Administration | Safety glasses with side-shields are recommended. | Latex or nitrile gloves. | Standard lab coat or medical scrubs. | Not normally required. |
Operational and Handling Plan
3.1. Engineering Controls
-
Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the solid form to avoid dust and aerosol formation.[4]
-
Ensure adequate ventilation is available in all handling and storage areas.[1]
-
An accessible safety shower and eyewash station must be located nearby.[1]
3.2. Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Avoid Exposure: Prevent contact with skin, eyes, and clothing.[3][4] Do not inhale dust, mists, or vapors.
-
Hygiene: Wash hands and face thoroughly after handling the substance.[4] Immediately change any contaminated clothing. Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4] The storage area should be locked or otherwise accessible only to authorized personnel.
3.3. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for determining appropriate PPE.
Emergency and Disposal Plans
4.1. First Aid Measures
In case of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water and wash with mild soap.[1] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][4] Wash out the mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[4] |
4.2. Accidental Release (Spill) Plan
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don full personal protective equipment, including respiratory protection, impervious gloves, and eye protection before entering the spill area.[1][5]
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[1]
-
Clean-up (Solid): For dry spills, carefully collect the material without generating dust.
-
Clean-up (Liquid): Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[1][5]
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][5]
-
Collection & Disposal: Collect all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[3]
4.3. Waste Disposal Plan
-
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not mix this compound waste with other laboratory waste.
-
Leave the chemical in its original container if possible. Uncleaned containers should be treated as hazardous and handled in the same manner as the product itself.
-
Arrange for disposal through an approved and licensed waste disposal company.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
